Product packaging for Vanyldisulfamide(Cat. No.:CAS No. 119-85-7)

Vanyldisulfamide

Cat. No.: B086878
CAS No.: 119-85-7
M. Wt: 478.5 g/mol
InChI Key: XMLCDJOGFNNCSF-UHFFFAOYSA-N
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Description

Vanyldisulfamide is a chemical compound offered for research purposes. Specifications and data for this product are in development. Researchers are encouraged to contact our scientific support team for detailed information regarding availability, potential applications, and custom synthesis services. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O6S2 B086878 Vanyldisulfamide CAS No. 119-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCDJOGFNNCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152286
Record name Vanyldisulfamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-85-7
Record name Vanyldisulfamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanyldisulfamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANYLDISULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vanyldisulfamide CAS 119-85-7: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanyldisulfamide, identified by the CAS number 119-85-7, is a chemical entity with the systematic name 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of in-depth technical information. This guide summarizes the available data and highlights the current knowledge gaps regarding this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 119-85-7Chemical Supplier Databases
Systematic Name 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamideChemical Supplier Databases
Molecular Formula C₂₀H₂₂N₄O₆S₂ or C₂₁H₂₄N₄O₆S₂Chemical Supplier Databases
Molecular Weight 478.55 g/mol (for C₂₀H₂₂N₄O₆S₂)Calculated

Note: The discrepancy in the molecular formula suggests potential variations in the reported structure or the presence of different salt forms. Further analytical characterization would be required to confirm the precise molecular composition.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the public domain. However, based on its chemical structure, a plausible synthetic route could involve the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde), sulfanilamide (4-aminobenzenesulfonamide), and a second equivalent of sulfanilamide. This type of reaction is a common method for the synthesis of bis-sulfonamide derivatives.

A generalized, hypothetical experimental workflow for such a synthesis is depicted below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated for this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Purification and Product Vanillin Vanillin Reaction Condensation Reaction Vanillin->Reaction Sulfanilamide1 Sulfanilamide (2 eq.) Sulfanilamide1->Reaction Solvent Suitable Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid or Base Catalyst (optional) Catalyst->Reaction Heat Heating/Reflux Heat->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification This compound This compound Purification->this compound

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

There is a notable absence of published research on the pharmacological properties, biological activity, or mechanism of action of this compound. The sulfonamide functional group is a common motif in a wide range of therapeutic agents, particularly known for its antibacterial (sulfonamide antibiotics) and diuretic (e.g., carbonic anhydrase inhibitors) properties. The presence of two sulfonamide moieties in this compound suggests that it could be investigated for similar activities.

Given the lack of specific data, no signaling pathways or logical relationships involving this compound can be depicted.

Conclusion and Future Directions

The current publicly available information on this compound (CAS 119-85-7) is limited to its basic chemical identity. There is a significant opportunity for researchers to conduct foundational studies to characterize this compound fully. Future research should focus on:

  • Definitive Analytical Characterization: Confirmation of the precise chemical structure and molecular formula using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.

  • Development and Optimization of a Synthetic Protocol: Establishment of a reliable and scalable synthetic route to produce high-purity this compound for further study.

  • Physicochemical Profiling: Determination of key properties such as solubility, melting point, and pKa.

  • Biological Screening: A broad-based biological screening to identify any potential pharmacological activities, for instance, antimicrobial, anticancer, or enzyme inhibitory effects.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be warranted.

Preliminary Biological Screening of Vanyldisulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, "Vanyldisulfamide" is not a recognized compound in publicly available scientific databases. Therefore, this technical guide provides a representative and hypothetical overview of a preliminary biological screening process that would be appropriate for a novel compound possessing both a vanillyl group and a disulfamide moiety. The data and specific pathways described herein are illustrative and based on the known biological activities of related chemical structures.

Introduction

The vanillyl group, a key feature of vanilloids, is known to interact with transient receptor potential vanilloid (TRPV) channels, which are implicated in pain, inflammation, and temperature sensation. The disulfamide functional group is a recognized pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. A molecule combining these two moieties, such as the hypothetical this compound, presents a compelling candidate for preliminary biological screening to explore its potential therapeutic applications.

This guide outlines a series of in vitro and in vivo assays to assess the preliminary biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Data Presentation

The following tables summarize hypothetical quantitative data from the preliminary biological screening of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)12.5
Escherichia coli25
Candida albicans50
Acinetobacter baumannii15

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Control)
A375 (Melanoma)18.51.2
A2780 (Ovarian)25.22.5
Caco-2 (Colorectal)31.83.1

Table 3: In Vivo Anti-inflammatory Activity of this compound

Treatment Group (n=6)Dose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle)-0
This compound2535.2
This compound5058.9
Indomethacin (Standard)1072.5

Experimental Protocols

In Vitro Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Serially dilute the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

1. MTT Assay:

  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

  • Procedure:

    • Seed cancer cell lines (A375, A2780, Caco-2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema in Rats:

  • Method: Induction of acute inflammation in the rat paw using carrageenan.

  • Procedure:

    • Administer this compound or the vehicle orally to different groups of rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anticancer Anticancer Assays (MTT) characterization->anticancer enzyme Enzyme Inhibition (e.g., COX, LOX) characterization->enzyme inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) anticancer->inflammatory Promising Results toxicity Acute Toxicity Study inflammatory->toxicity

Caption: General experimental workflow for the preliminary biological screening of a novel compound.

hypothetical_signaling_pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activation/Modulation NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction in Cancer Cells TRPV1->NFkB_pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammatory_Cytokines Downregulation

Caption: Hypothetical signaling pathways modulated by this compound.

Vanyldisulfamide: A Technical Overview of a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanyldisulfamide is a distinct sulfonamide-containing chemical entity. This document provides a technical guide to the current, albeit limited, understanding of its potential mechanism of action. At present, direct experimental evidence elucidating the precise biological activity of this compound is not available in peer-reviewed literature. However, preliminary computational studies and its structural classification as a sulfonamide allow for the formulation of initial hypotheses. This guide summarizes the available data, outlines hypothesized mechanisms, and provides standardized templates for future experimental data presentation and protocol documentation to encourage and facilitate further research into this molecule.

Introduction

This compound is a small molecule with the chemical formula C₂₀H₂₂N₄O₆S₂.[1] As a member of the sulfonamide class of compounds, it holds potential for a range of biological activities, as this class is known for its diverse therapeutic applications. While research specific to this compound is sparse, this document aims to consolidate the existing information and provide a framework for future investigation.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is presented in Table 1.

PropertyValueSource
CAS Number 119-85-7[1][]
Molecular Formula C₂₀H₂₂N₄O₆S₂[1]
Molecular Weight 478.5 g/mol [1]
IUPAC Name 4-[[(4-hydroxy-3-methoxyphenyl)-[(4-sulfamoylphenyl)amino]methyl]amino]benzenesulfonamide[1]

Table 1: Chemical and Physical Properties of this compound. This table summarizes the basic chemical identifiers for the molecule.

Hypothesized Mechanism of Action: SARS-CoV-2 Main Protease Inhibition

A 2020 computational study screened a large database of compounds for potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. In this virtual screening, this compound was identified as a potential candidate inhibitor.

The proposed mechanism involves the binding of this compound to the active site of the Mpro, thereby preventing it from cleaving the viral polyproteins into their functional units. This inhibition would disrupt the viral life cycle. It is crucial to note that this hypothesis is based solely on computational modeling and awaits experimental validation.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Hypothesized Inhibition Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro acts on Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication This compound This compound This compound->Mpro Inhibits PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via DHF Reductase DNA Bacterial DNA Synthesis THF->DNA This compound This compound (as a Sulfonamide) This compound->DHPS Competitive Inhibition Start Start Dilute Prepare this compound Serial Dilution Start->Dilute Dispense_Cmpd Dispense Compound to Plate Dilute->Dispense_Cmpd Add_Enzyme Add Mpro Enzyme & Incubate Dispense_Cmpd->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Read_Plate Monitor Fluorescence Add_Substrate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

References

In Silico Modeling of Vanyldisulfamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of Vanyldisulfamide, a compound of interest in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the core computational techniques, from molecular docking and quantitative structure-activity relationship (QSAR) studies to molecular dynamics simulations. Detailed experimental protocols for these key in silico experiments are provided, alongside structured data presentation and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's potential mechanisms of action and binding affinities.

Introduction to this compound and In Silico Modeling

This compound is a sulfonamide-containing compound with potential therapeutic applications. Understanding its interactions with biological targets at a molecular level is crucial for elucidating its mechanism of action, predicting its efficacy, and assessing its safety profile. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to explore these interactions.[1] By simulating the behavior of this compound with target proteins, researchers can gain insights into its binding modes, affinity, and the downstream effects on signaling pathways.

This guide will detail the primary in silico techniques applicable to the study of this compound, drawing parallels from computational studies on related sulfonamide and vanadium-containing compounds.[2][3][4][5]

Key In Silico Methodologies

The in silico investigation of this compound interactions typically involves a multi-step workflow, starting from target identification and ending with the dynamic simulation of the ligand-protein complex.

Target Identification and Preparation

The initial step involves identifying potential protein targets for this compound. This can be based on existing literature, homology to known targets of similar compounds, or through virtual screening of protein databases. Once a target is selected, its three-dimensional structure is obtained from protein data banks (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]

Ligand Preparation

The 2D structure of this compound is converted into a 3D conformation. This is followed by energy minimization to obtain a stable, low-energy structure suitable for docking.[5]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] This method is instrumental in understanding the binding mode and affinity of this compound with its target protein. The "lock and key model" is a fundamental principle where the ligand (key) fits into the active site (lock) of the protein.[2]

  • Receptor and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4BJX for BRD4, a potential target for sulfonamide derivatives).[3]

    • Prepare the protein using software like Schrödinger Suite or Chimera by removing water molecules, adding hydrogens, and performing energy minimization.[5]

    • Generate the 3D structure of this compound and optimize its geometry using software like Chem3D or Avogadro.[5]

  • Grid Generation:

    • Define the binding site on the receptor, typically a catalytic pocket or an allosteric site.

    • Generate a grid box around the defined binding site to specify the search space for the docking algorithm.

  • Docking Simulation:

    • Utilize docking software such as AutoDock, Surflex-Dock, or Glide to perform the docking calculations.[2][6]

    • The software will explore various conformations and orientations of this compound within the grid box and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking poses to identify the most favorable binding mode based on the docking score and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions).[6][7]

    • Visualize the ligand-protein interactions using tools like Discovery Studio or PyMOL.[2]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity.[1] For this compound and its analogs, 2D and 3D-QSAR models can be developed to predict their inhibitory activity and guide the design of more potent derivatives.[3]

  • Dataset Preparation:

    • Compile a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

    • Align the 3D structures of the compounds in the dataset.

  • Model Generation:

    • Use software like SYBYL-X to generate CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models.[3]

    • These models generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence activity.

  • Model Validation:

    • Validate the generated QSAR models internally (e.g., using leave-one-out cross-validation, q²) and externally (using a test set of compounds, r²_pred).[3]

Molecular Dynamics (MD) Simulation

MD simulation is a powerful technique to study the dynamic behavior of a ligand-protein complex over time.[3] It provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

  • System Preparation:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the system's dynamics.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[8]

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

Data Presentation

Quantitative data from in silico studies are crucial for comparing the potential of different compounds and understanding their interaction profiles.

Table 1: Molecular Docking and Binding Affinity Data for this compound and Analogs against a Hypothetical Target

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (K_d)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound-8.5250 nMTYR23, LYS45, ASP1023
Analog A-9.2120 nMTYR23, LYS45, ASP102, PHE884
Analog B-7.8500 nMLYS45, ASP1022

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Oral BioavailabilityGoodLikely well-absorbed orally
Blood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects
CYP2D6 InhibitionNoLow risk of drug-drug interactions
HepatotoxicityLowLow risk of liver damage
CarcinogenicityNon-carcinogenLow risk of causing cancer

Visualization of Pathways and Workflows

Visual diagrams are essential for representing complex biological pathways and experimental workflows in a clear and understandable manner.

G cluster_workflow In Silico Modeling Workflow for this compound Target_ID Target Identification (e.g., Kinases, Receptors) Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking (Binding Mode & Affinity) Protein_Prep->Docking Ligand_Prep This compound 3D Structure Generation Ligand_Prep->Docking QSAR QSAR Analysis (Structure-Activity Relationship) Docking->QSAR MD_Sim Molecular Dynamics Simulation (Complex Stability) Docking->MD_Sim ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Docking->ADMET Lead_Opt Lead Optimization QSAR->Lead_Opt MD_Sim->Lead_Opt ADMET->Lead_Opt

Caption: Workflow for in silico modeling of this compound interactions.

G This compound This compound Complex This compound-Protein Complex This compound->Complex Binding Target_Protein Target Protein (e.g., Kinase) Target_Protein->Complex Downstream_Signal Inhibition of Downstream Signaling Complex->Downstream_Signal Inhibition Cellular_Effect Therapeutic Effect (e.g., Anti-proliferative) Downstream_Signal->Cellular_Effect

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

In silico modeling provides a robust framework for investigating the molecular interactions of this compound. Through a combination of molecular docking, QSAR, and molecular dynamics simulations, researchers can predict binding affinities, understand structure-activity relationships, and assess the stability of ligand-protein complexes. The methodologies and workflows outlined in this guide serve as a foundational approach for the rational design and development of this compound-based therapeutics. Further in vitro and in vivo validation is essential to confirm the computational predictions and advance promising candidates in the drug discovery pipeline.

References

Vanyldisulfamide: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for conducting solubility and stability studies on Vanyldisulfamide. As of the latest literature review, specific experimental solubility and stability data for this compound are not publicly available. Therefore, this guide focuses on established methodologies and presents illustrative data to serve as a practical reference for experimental design and data presentation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₂₀H₂₂N₄O₆S₂. Structurally, it is identified as 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide. Given its sulfonamide groups, this compound is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for any potential therapeutic application, influencing formulation development, bioavailability, and shelf-life.

This technical guide outlines the essential experimental protocols for determining the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions as mandated by regulatory guidelines.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Solubility studies are essential to identify suitable solvents for formulation and to classify the compound according to the Biopharmaceutics Classification System (BCS).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, propylene glycol).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The duration should be sufficient to achieve a plateau in concentration.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Below is a diagram illustrating the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess this compound to solvent vials B Agitate at constant temperature (24-72h) A->B Start Equilibration C Collect supernatant B->C Equilibrium Reached D Filter (0.22 µm) C->D E Quantify via HPLC D->E F Report solubility (mg/mL) E->F

Experimental Workflow for Solubility Determination
Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how results should be structured.

Solvent System Temperature (°C) Illustrative Solubility (mg/mL)
Purified Water25< 0.1
0.1 N HCl (pH 1.2)370.5
Phosphate Buffer (pH 6.8)370.2
Phosphate Buffer (pH 7.4)370.15
Ethanol255.2
Propylene Glycol252.8
Dimethyl Sulfoxide (DMSO)25> 50

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add an aliquot to 0.1 N NaOH and heat at 80°C for 2 hours.

    • Neutral Hydrolysis: Add an aliquot to purified water and heat at 80°C for 2 hours.

    • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A solid-state sample should also be tested.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24 hours.

  • Sample Analysis: Following exposure, neutralize the acid and base hydrolysis samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for close to 100% of the initial concentration.

Illustrative Stability Data

The table below summarizes hypothetical results from a forced degradation study of this compound.

Stress Condition Conditions Illustrative % Assay of this compound Illustrative % Degradation Remarks
Acid Hydrolysis0.1 N HCl, 80°C, 2h88.511.5Two major degradation products observed.
Base Hydrolysis0.1 N NaOH, 80°C, 2h75.224.8Significant degradation with multiple products.
Neutral HydrolysisWater, 80°C, 2h98.11.9Relatively stable.
Oxidative3% H₂O₂, RT, 24h82.018.0One major degradation product formed.
Photolytic1.2 million lux hours95.54.5Slight degradation observed.
Thermal (Solid)105°C, 24h99.20.8Highly stable to dry heat.
Hypothetical Degradation Pathway

Understanding degradation pathways is a key outcome of stability studies. The diagram below illustrates a hypothetical degradation pathway for this compound under oxidative stress, a common degradation route for molecules with electron-rich moieties.

G cluster_main Oxidative Stress Degradation A This compound B Oxidized Intermediate (e.g., N-oxide) A->B H₂O₂ C Hydroxylated Product (Phenolic Ring) A->C H₂O₂/•OH D Cleavage Product 1 (Vanillin derivative) B->D Further Oxidation/ Hydrolysis E Cleavage Product 2 (Sulfonamide derivative) B->E Further Oxidation/ Hydrolysis

Hypothetical Degradation Pathway for this compound

Conclusion

This technical guide provides a robust framework for the systematic evaluation of this compound's solubility and stability. While specific experimental data remains to be published, the outlined protocols for equilibrium solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The illustrative data tables and diagrams offer a clear blueprint for data presentation and interpretation. Researchers investigating this compound are encouraged to employ these methodologies to generate the critical data necessary for advancing its development.

Vanyldisulfamide: An Exploration of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Vanyldisulfamide" does not appear in the currently available scientific literature. This guide, therefore, explores the therapeutic potential of its constituent chemical classes: sulfamides and vanadium compounds. The information presented is a synthesis of the known mechanisms and applications of these broader categories, providing a foundational understanding for research into novel derivatives such as a putative this compound.

Introduction: The Therapeutic Promise of Sulfamides and Vanadium Compounds

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, sulfamide and vanadium-containing compounds have emerged as promising scaffolds and active agents for a range of diseases. Sulfamides, characterized by a sulfuryl group flanked by two amines, are valued for their ability to inhibit various enzymes with high affinity.[1] Vanadium compounds have demonstrated a wide array of biological activities, including insulin-mimetic, cardioprotective, and anti-cancer effects.[2] A hybrid molecule, "this compound," could theoretically leverage the properties of both moieties to create a synergistic therapeutic effect. This whitepaper will delve into the known therapeutic potentials, mechanisms of action, and relevant experimental considerations for these two classes of compounds, providing a framework for the potential investigation of a novel agent like this compound.

Therapeutic Potential of the Sulfamide Moiety

The sulfamide functional group is a versatile component in medicinal chemistry, contributing to the biological activity of numerous enzyme inhibitors.[1] Its ability to coordinate with metal ions in metalloenzymes or interact with active site residues makes it a powerful pharmacophore.[1]

Enzyme Inhibition

Sulfamide-based inhibitors have been successfully designed for a variety of enzyme classes. A summary of key targets is presented below.

Enzyme ClassSpecific ExamplesTherapeutic AreaReference
Carbonic AnhydrasesVarious isoformsGlaucoma, Epilepsy, Altitude Sickness[1]
ProteasesHIV-1 protease, Matrix Metalloproteinases (MMPs)Antiviral (HIV), Cancer, Inflammation[1]
Steroid SulfataseSTSHormone-dependent Cancers[1]
Protein Tyrosine PhosphatasesPTP1BDiabetes, Obesity[1]
Physicochemical Properties

Beyond direct enzyme inhibition, the sulfamide group can be incorporated into drug candidates to enhance their physicochemical properties, such as improving aqueous solubility and bioavailability.[1]

Therapeutic Potential of Vanadium Compounds

Vanadium is a trace element with a growing body of research supporting its pharmacological applications. Vanadium compounds have shown potential in several therapeutic areas, largely attributed to their ability to modulate key signaling pathways.[2]

Key Therapeutic Areas
Therapeutic AreaObserved EffectsPotential MechanismReference
DiabetesInsulin-mimetic effectsModulation of insulin signaling pathways[2]
CancerSelective cytotoxicity to cancer cellsInduction of apoptosis via ROS increase[3]
Cardiovascular DiseaseCardioprotective effectsActivation of Akt and eNOS phosphorylation[4]
OsteogenesisPromotion of bone formationNot fully elucidated[2]
Signaling Pathways Modulated by Vanadium Compounds

Vanadium compounds exert their effects by interacting with various intracellular signaling pathways. A generalized diagram of a potential mechanism of action for a vanadium compound is presented below.

Vanadium_Signaling cluster_cell Cell VC Vanadium Compound Receptor Cell Surface Receptor VC->Receptor ROS Increased ROS VC->ROS PTP Protein Tyrosine Phosphatase (PTP) VC->PTP Downstream Downstream Signaling (e.g., Akt, MAPK) Receptor->Downstream Apoptosis Apoptosis ROS->Apoptosis PTP->Downstream InsulinMimetic Insulin-Mimetic Effects Downstream->InsulinMimetic

Caption: Generalized signaling pathway for vanadium compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the investigation of new chemical entities. While specific protocols for "this compound" do not exist, the following sections outline general methodologies for assessing the therapeutic potential of sulfamide and vanadium-containing compounds.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of a test compound against a specific enzyme.

General Protocol:

  • Reagents and Materials: Purified enzyme, substrate, test compound, appropriate buffer solution, microplate reader.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Serially dilute the test compound to obtain a range of concentrations. c. In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control. d. Pre-incubate the mixture for a specified time at a controlled temperature. e. Initiate the enzymatic reaction by adding the substrate. f. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of a test compound on the viability and proliferation of cells.

General Protocol (MTT Assay):

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of a test compound on the expression and phosphorylation status of key proteins in a signaling pathway.

General Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proposed Experimental Workflow for a Novel Compound

The investigation of a novel compound like "this compound" would follow a logical progression from in vitro characterization to in vivo studies.

Experimental_Workflow cluster_workflow Experimental Workflow Synthesis Compound Synthesis and Characterization InVitro In Vitro Screening (Enzyme Assays, Cell Viability) Synthesis->InVitro Mechanism Mechanism of Action Studies (Western Blot, ROS Assay) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Tox Toxicology and Pharmacokinetic Studies InVivo->Tox Clinical Preclinical Development and Clinical Trials Tox->Clinical

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

While "this compound" remains a hypothetical compound at present, the established therapeutic potential of sulfamides and vanadium compounds provides a strong rationale for the synthesis and investigation of such a molecule. The enzyme inhibitory properties of the sulfamide moiety, combined with the diverse biological activities of vanadium, could lead to the development of a novel class of therapeutic agents. Future research should focus on the synthesis of this compound and related derivatives, followed by a systematic evaluation of their biological activities using the experimental frameworks outlined in this guide. A thorough investigation into the mechanism of action, efficacy in relevant disease models, and safety profile will be essential to determine the true therapeutic potential of this intriguing chemical concept.

References

Identifying the Biological Targets of Vanyldisulfamide: A Predictive Approach Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific biological targets and mechanism of action of Vanyldisulfamide (CAS 119-85-7). This technical guide, therefore, utilizes a predictive approach based on the experimentally determined biological targets of structurally analogous compounds. The information presented herein should be considered a hypothetical framework to guide future research into the pharmacological properties of this compound.

Introduction

This compound, chemically known as 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide, is a sulfonamide derivative of vanillic acid. While its direct biological targets remain uncharacterized, its structural similarity to a known class of 12-lipoxygenase (12-LOX) inhibitors suggests a plausible mechanism of action. This guide will explore the potential of this compound as a 12-LOX inhibitor, drawing upon the data from closely related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Lipoxygenases are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1][2] The 12-lipoxygenase pathway, in particular, has been implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer, making it a compelling target for therapeutic intervention.[1][2]

Predicted Biological Target: 12-Lipoxygenase (12-LOX)

Based on structure-activity relationship studies of similar sulfonamide-based compounds, the primary predicted biological target for this compound is Arachidonate 12-Lipoxygenase (12-LOX) . The core scaffold of this compound shares key structural features with potent and selective 12-LOX inhibitors.[1]

The following table summarizes the in vitro inhibitory activity of lead compounds from the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series against 12-LOX and other related enzymes. This data is presented to provide a quantitative basis for the predicted activity of this compound.

Compound12-LOX IC₅₀ (nM)5-LOX (% inh @ 10 µM)15-LOX-1 (% inh @ 10 µM)COX-1 (% inh @ 10 µM)COX-2 (% inh @ 10 µM)
Compound 35 8051528
Compound 36 701020512

Data extracted from a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.[1]

Experimental Protocols

To experimentally validate the predicted biological target of this compound, the following methodologies, adapted from studies on its structural analogs, can be employed.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human 12-LOX.

Principle: This assay measures the enzymatic activity of 12-LOX by monitoring the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from the substrate arachidonic acid.

Protocol:

  • Enzyme Preparation: Recombinant human 12-LOX is expressed and purified from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), purified 12-LOX, and varying concentrations of this compound (or vehicle control).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., methanol), and the lipid products are extracted.

  • Quantification: The amount of 12-HETE produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Objective: To assess the ability of this compound to inhibit 12-LOX activity in a cellular context.

Principle: This assay measures the production of 12-HETE in a cell line that endogenously expresses 12-LOX (e.g., human platelets or pancreatic β-cells) following stimulation.

Protocol:

  • Cell Culture: Human platelets are isolated from whole blood, or a suitable cell line is cultured under standard conditions.

  • Pre-incubation with Inhibitor: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.

  • Cell Stimulation: Cells are stimulated with an appropriate agonist (e.g., thrombin for platelets, glucose for pancreatic β-cells) to induce the production of 12-HETE.

  • Extraction and Quantification: The cellular lipids are extracted, and the amount of 12-HETE is quantified by LC-MS.

  • Data Analysis: The inhibition of 12-HETE production by this compound is calculated and compared to the control.

Signaling Pathways and Visualizations

The inhibition of 12-LOX by this compound would be expected to modulate signaling pathways downstream of 12-HETE.

G cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE This compound This compound This compound->12-LOX Inhibition Downstream Signaling Downstream Signaling 12-HETE->Downstream Signaling Activates

Caption: Predicted inhibitory action of this compound on the 12-LOX pathway.

The workflow for identifying and validating the biological target of this compound can be visualized as follows:

G This compound This compound Hypothesis Generation Hypothesis Generation This compound->Hypothesis Generation Structural Analogs Structural Analogs Structural Analogs->Hypothesis Generation In Vitro Assay In Vitro Assay Hypothesis Generation->In Vitro Assay Test Inhibition Cellular Assay Cellular Assay In Vitro Assay->Cellular Assay Confirm in Cells Target Validation Target Validation Cellular Assay->Target Validation Validate Target

Caption: Experimental workflow for this compound target identification.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently unavailable, a predictive analysis based on its structural similarity to known 12-lipoxygenase inhibitors provides a strong rationale for investigating its activity against this enzyme. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for the future characterization of this compound's pharmacological profile. Further research is imperative to confirm these predictions and to explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Vanillyldisulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyldisulfamide is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of Vanillyldisulfamide using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a framework for a stability-indicating assay is presented.

The following protocols are based on established methods for the analysis of sulfonamides and related phenolic compounds. These methods should be validated specifically for Vanillyldisulfamide in the user's laboratory to ensure performance.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of Vanillyldisulfamide in bulk drug substance and pharmaceutical dosage forms.[1][2][3] The method's sensitivity is typically in the low ng/mL to µg/mL range.[1]

Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic mixture of 0.1% ortho-phosphoric acid in water and methanol (30:70 v/v).[2] The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by acquiring the UV spectrum of Vanillyldisulfamide. A common wavelength for similar compounds is around 285 nm.[2]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Vanillyldisulfamide reference standard and dissolve it in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 70 µg/mL.[2]

    • Sample Preparation (for dosage forms):

      • Weigh and finely powder a representative number of tablets.

      • Transfer an amount of powder equivalent to 10 mg of Vanillyldisulfamide into a 100 mL volumetric flask.

      • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

      • Bring the solution to volume with the mobile phase and mix well.

      • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters:

    • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.[2]

    • Precision: Assess intra-day and inter-day precision by analyzing a minimum of three different concentrations on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.

    • Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of Vanillyldisulfamide standard into a placebo formulation at three different concentration levels. The recovery should be within 98-102%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary: HPLC-UV

ParameterTypical Performance
Linearity Range1 - 70 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%
Limit of Quantification (LOQ)20 - 50 ng/mL[1]
Retention TimeApprox. 3.5 min (dependent on exact conditions)[2]

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level quantification, LC-MS/MS is the method of choice.[4][5] This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions.[6]

Experimental Protocol: LC-MS/MS Method

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[4]

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for re-equilibration. The gradient needs to be optimized for Vanillyldisulfamide.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as sulfonamides readily protonate in an acidic mobile phase.[7]

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion ([M+H]⁺) for Vanillyldisulfamide needs to be determined by infusing a standard solution into the mass spectrometer.

      • Product ions are identified by fragmenting the precursor ion in the collision cell. The most intense and stable product ions are selected for quantification and confirmation.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare in a suitable organic solvent like methanol.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards, typically in the range of 0.5 to 100 ng/mL, in a matrix that mimics the sample (e.g., plasma, buffer).[7]

    • Sample Preparation (e.g., from biological matrix):

      • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

      • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.[7]

      • Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase conditions before injection.

Quantitative Data Summary: LC-MS/MS

ParameterTypical Performance
Linearity Range0.5 - 100 ng/mL[7]
Correlation Coefficient (r²)> 0.998[7]
Precision (%RSD)< 15%[7]
Accuracy (Recovery %)85 - 115%[7]
Limit of Quantification (LOQ)Sub-ng/mL levels (e.g., 0.5 ng/mL)[1]

III. Stability-Indicating Assay

A stability-indicating method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product over its shelf life.[2][8][9]

Protocol: Forced Degradation Study

To develop a stability-indicating method, Vanillyldisulfamide is subjected to stress conditions as per the International Conference on Harmonization (ICH) guidelines.[2][10]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80 °C for 48 hours.[11]

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 365 nm) for 24 hours.[11]

  • Analysis:

    • Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[9] The use of a PDA detector can help in assessing peak purity.

IV. Visualizations

Experimental Workflow for Method Development and Validation

Workflow Workflow for Analytical Method Development and Validation A Define Analytical Requirements (e.g., sensitivity, matrix) B Select Analytical Technique (HPLC-UV or LC-MS/MS) A->B C Method Development and Optimization (Column, Mobile Phase, etc.) B->C D Sample Preparation Development (Extraction, Dilution) B->D E Method Validation (ICH Guidelines) (Linearity, Precision, Accuracy) C->E D->E F Forced Degradation Study (Acid, Base, Oxidative, etc.) E->F H Finalized and Documented Analytical Method E->H G Assess Specificity and Peak Purity F->G G->H

Caption: Workflow for Analytical Method Development.

Logical Relationship for Method Selection

Method_Selection Decision Tree for Method Selection A Quantification Goal B Routine QC / High Conc. A->B Bulk/Dosage Form C Trace Analysis / Bioanalysis A->C Biological Matrix D HPLC-UV B->D F High Sensitivity & Specificity Required? C->F E LC-MS/MS F->D No F->E Yes

References

Application Notes and Protocols for Vanyldisulfamide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanyldisulfamide is a novel compound with a chemical structure suggesting potential interaction with vanilloid receptors. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The primary focus is on its potential modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation pathways. Additionally, downstream effects on the NF-κB signaling pathway and general cellular viability are assessed to build a comprehensive activity profile.

Application Note 1: TRPV1 Activity Assessment using a Fluorescent Calcium Assay

1. Principle

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons.[1][2] Its activation by agonists like capsaicin leads to an influx of calcium ions (Ca²⁺) into the cell.[3][4] This assay measures the activity of this compound on TRPV1 by monitoring changes in intracellular Ca²⁺ concentration. A cell line expressing recombinant human TRPV1 (e.g., HEK293-TRPV1) is pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][3] An increase in fluorescence intensity upon addition of this compound indicates agonistic activity, while a decrease in capsaicin-induced fluorescence suggests antagonistic activity.

2. Signaling Pathway Diagram

G cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_int Ca²⁺ (Intracellular) [Increased] TRPV1->Ca_int Opens This compound This compound (Agonist) This compound->TRPV1 Binds & Activates Ca_ext Ca²⁺ (Extracellular) Ca_ext->TRPV1 Influx Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_int->Response Triggers

Caption: Agonist activation of the TRPV1 channel pathway.

3. Experimental Workflow

G A 1. Seed HEK293-TRPV1 cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Add this compound (or control) C->D E 5. Measure baseline fluorescence D->E F 6. Add agonist (Capsaicin) for antagonist mode E->F Antagonist Protocol Only G 7. Measure fluorescence change (Plate Reader, Ex: 485nm, Em: 525nm) E->G Agonist Protocol F->G H 8. Data Analysis (EC₅₀ / IC₅₀) G->H

Caption: Workflow for the TRPV1 fluorescent calcium assay.

4. Materials and Reagents

  • HEK293 cells stably expressing human TRPV1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (in DMSO)

  • 96-well black, clear-bottom tissue culture plates

5. Experimental Protocol

  • Cell Plating: Seed HEK293-TRPV1 cells into a 96-well plate at a density of 50,000 cells/well in 100 µL of DMEM with 10% FBS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation with Dye: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Wash the cells twice with HBSS. Add 100 µL of this compound dilutions (for agonist testing) or this compound + a sub-maximal concentration of capsaicin (e.g., EC₅₀ concentration) (for antagonist testing).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 seconds for a period of 3-5 minutes.

6. Data Presentation

Table 1: Agonist Activity of this compound on TRPV1

Compound Concentration (µM) Max Fluorescence (RFU) EC₅₀ (µM)
This compound 0.1 150 ± 12 1.25
1 850 ± 45
10 4500 ± 210
100 5100 ± 250
Capsaicin (Control) 0.01 500 ± 30 0.05
0.1 3200 ± 180

| | 1 | 5200 ± 230 | |

Table 2: Antagonist Activity of this compound on TRPV1 (in presence of 0.1 µM Capsaicin)

Compound Concentration (µM) Fluorescence Inhibition (%) IC₅₀ (µM)
This compound 0.1 5 ± 1 > 100
1 12 ± 3
10 25 ± 5
100 48 ± 6
Ruthenium Red (Control) 0.01 15 ± 4 0.2
0.1 45 ± 7

| | 1 | 95 ± 2 | |

Application Note 2: NF-κB Activation Assessment by p65 Translocation

1. Principle

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory responses.[5] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB.[6] Pro-inflammatory stimuli, which can be initiated by TRPV1 activation, lead to the degradation of IκB, allowing the p65 subunit of NF-κB to translocate into the nucleus and initiate gene transcription.[6][7] This assay quantifies NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy and automated image analysis.[6][8]

2. Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Upstream Receptor (e.g., TRPV1) This compound->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 IkB->p65 Inhibits p65_nuc p65 p65->p65_nuc Translocates Genes Inflammatory Gene Transcription p65_nuc->Genes Activates

Caption: this compound-induced NF-κB p65 translocation pathway.

3. Experimental Workflow

G A 1. Seed cells (e.g., HeLa, A549) in 96-well plate B 2. Incubate 24h A->B C 3. Treat with this compound or control (e.g., TNF-α) B->C D 4. Incubate for 1-2 hours C->D E 5. Fix and permeabilize cells D->E F 6. Stain with anti-p65 Ab (primary) and fluorescent secondary Ab E->F G 7. Stain nuclei (e.g., DAPI) F->G H 8. Image with High-Content Imager G->H I 9. Analyze: Cytoplasmic vs. Nuclear fluorescence intensity H->I G A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 3-4 hours (Formation of formazan crystals) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Shake to dissolve crystals G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate % viability and IC₅₀ I->J

References

Application Notes and Protocols: Vanyldisulfamide in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "vanyldisulfamide" is not found in the current scientific literature. This document provides insights into the potential antimicrobial applications of a hypothetical compound class, "vanyldisulfamides," by drawing parallels with research on structurally related sulfamide and vanillin derivatives. The protocols and proposed mechanisms are based on established methodologies and the known activities of these related compounds.

Introduction

Vanyldisulfamides represent a novel, hypothetical class of antimicrobial agents integrating the structural features of vanillin and a disulfamide core. Vanillin, a phenolic aldehyde, and its derivatives have demonstrated antimicrobial potential.[1][2] Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[3][4] The combination of these moieties in a single molecule could potentially lead to a synergistic or novel antimicrobial profile. These application notes explore the theoretical antimicrobial applications, potential mechanisms of action, and relevant experimental protocols for investigating this compound derivatives.

Potential Antimicrobial Applications

Based on the known antimicrobial spectra of sulfamide and vanillin derivatives, vanyldisulfamides could be investigated for activity against a range of pathogens. Sulfonamides are effective against various Gram-positive and some Gram-negative bacteria, although resistance is widespread.[5][6] Vanillin and its derivatives have shown bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[1][2] Some sulfamide derivatives have shown specific activity against Gram-negative bacteria like Acinetobacter baumannii.[7] The synergistic potential of combining these two pharmacophores may result in a broader spectrum of activity or enhanced potency.

Quantitative Antimicrobial Activity of Related Compounds

The following tables summarize the antimicrobial activity of various sulfamide and vanillin derivatives against selected microbial strains, providing a baseline for potential efficacy of a hypothetical this compound.

Table 1: Antimicrobial Activity of Sulfamide Derivatives

Compound ClassTest OrganismMethodActivity MetricResultReference
Sulfonamide DerivativesAcinetobacter baumanniiDisc DiffusionZone of Inhibition7-9 mm[7]
Sulfonamide DerivativesAcinetobacter baumanniiBroth MicrodilutionMIC3.90 µg/mL[7]
Sulfonamide DerivativesStaphylococcus aureus (MRSA)Disc DiffusionZone of InhibitionNo effect[7]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA)MIC-Higher effect than oxacillin[8]
Sulfonamide DerivativesProteus MirabilisBroth MicrodilutionMIC16 µg/mL[9]
Sulfonamide DerivativesEscherichia ColiBroth MicrodilutionMIC>256 µg/mL[9]
Sulfonamide DerivativesStaphylococcus aureusBroth MicrodilutionMIC4 µg/mL[9]

Table 2: Antimicrobial Activity of Vanillin and Its Derivatives

CompoundTest OrganismMethodActivity MetricResultReference
VanillinEscherichia coliBroth MicrodilutionMIC≥1024 µg/mL[10]
Vanillic AcidStaphylococcus spp.Disc DiffusionZone of Inhibition22.67 mm[10]
Vanillyl AlcoholAlternaria alternataDisc DiffusionZone of Inhibition20.00 mm[10]
9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dioneStaphylococcus epidermidisWell DiffusionZone of Inhibition23.38 mm[11]
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dionePropionibacterium acnesWell DiffusionZone of InhibitionStrong Activity[11]

Proposed Mechanism of Action

The antimicrobial action of a hypothetical this compound could be multifactorial, targeting different cellular processes.

  • Inhibition of Folate Synthesis: The sulfamide moiety is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting the synthesis of folic acid, which is crucial for bacterial DNA and RNA synthesis.[4][5][12] This mechanism leads to a bacteriostatic effect.[3][13]

  • Membrane Disruption: The vanillin component, being a phenolic compound, may contribute to the disruption of the cytoplasmic membrane's integrity and function.[1] This could lead to increased membrane permeability and leakage of intracellular components.

The following diagram illustrates the potential dual mechanism of action:

Vanyldisulfamide_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disruption DHPS Dihydropteroate Synthase (DHPS) This compound->DHPS Inhibition Cell_Death Bacteriostasis/ Cell Death Cell_Membrane->Cell_Death Folic_Acid_Pathway Folic Acid Synthesis DHPS->Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DNA_RNA_Synthesis DNA/RNA Synthesis Folic_Acid_Pathway->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Death

Proposed dual mechanism of action for this compound.

Experimental Protocols

The following are standard protocols for determining the antimicrobial susceptibility of a novel compound like this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution of known concentration

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Prepare serial two-fold dilutions of the this compound compound in the microtiter plate wells using MHB.[15] The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.

  • Include a positive control (a known antibiotic) and a growth control (no antimicrobial agent) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.[16]

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Protocol 2: Kirby-Bauer Disc Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the compound.[17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound solution of known concentration

  • Positive control antibiotic discs

  • Sterile swabs

  • Forceps

Procedure:

  • Prepare a bacterial lawn by evenly streaking a standardized inoculum across the entire surface of an MHA plate using a sterile swab.

  • Impregnate sterile paper discs with a known amount of the this compound solution and allow them to dry.

  • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the agar plate.

  • Gently press the discs to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc where bacterial growth is absent.

The following workflow diagram outlines the key steps in antimicrobial susceptibility testing:

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disc Disc Diffusion Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Serial Dilution of Compound in 96-well plate Inoculum_Prep->Serial_Dilution Lawn_Culture Create Bacterial Lawn on MHA Plate Inoculum_Prep->Lawn_Culture Compound_Prep Prepare this compound Stock Solution Compound_Prep->Serial_Dilution Place_Discs Place Impregnated Discs on Agar Compound_Prep->Place_Discs Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C (18-24h) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Lawn_Culture->Place_Discs Incubate_Disc Incubate at 37°C (18-24h) Place_Discs->Incubate_Disc Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disc->Measure_Zone

Workflow for antimicrobial susceptibility testing.

Conclusion

While "this compound" remains a hypothetical compound, the analysis of its constituent chemical motifs suggests a promising avenue for antimicrobial research. The potential for a dual mechanism of action, combining the established folate pathway inhibition of sulfonamides with the membrane-active properties of vanillin derivatives, warrants further investigation. The provided protocols offer a standardized framework for the synthesis and evaluation of such novel compounds, which could contribute to the development of new therapeutic agents to combat antimicrobial resistance.

References

Application Notes and Protocols for Vanyldisulfamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Vanyldisulfamide is a molecule with potential for enzyme inhibition based on its structural motifs. The following application notes and protocols are provided as a template for researchers. The specific enzyme targets, inhibitory activities, signaling pathways, and experimental data presented herein are hypothetical and intended to serve as a guide for investigating the inhibitory potential of this compound and structurally related compounds.

Introduction

This compound is a unique chemical entity characterized by the presence of both a sulfonamide and a disulfide functional group, appended to a vanilloid scaffold. The sulfonamide moiety is a well-established pharmacophore known for its inhibitory activity against several enzyme classes, most notably carbonic anhydrases and proteases.[1][2][3][4][5] The disulfide bond can also confer biological activity, including the inhibition of enzymes such as proteases.[6][7] This combination of functional groups in this compound suggests its potential as a multi-target or selective enzyme inhibitor.

These application notes provide a hypothetical framework for the investigation of this compound as an inhibitor of two plausible enzyme targets: Carbonic Anhydrase II (a metalloenzyme) and Matrix Metalloproteinase-9 (a protease).

Putative Mechanism of Action

Based on the known mechanisms of related compounds, this compound may inhibit target enzymes through the following hypothetical interactions:

  • Carbonic Anhydrases (CAs): The sulfonamide group could coordinate with the zinc ion in the active site of carbonic anhydrases, disrupting the hydration of carbon dioxide.[1][4][8]

  • Matrix Metalloproteinases (MMPs): The sulfonamide group can interact with the enzyme's active site, while the disulfide bond might undergo thiol-disulfide exchange with cysteine residues, potentially leading to reversible or irreversible inhibition.[9][10][11]

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table summarizes the hypothetical inhibitory potency of this compound against a selection of enzymes to illustrate a potential selectivity profile.

Enzyme TargetEnzyme ClassHypothetical IC50 (nM)
Carbonic Anhydrase II (hCA II) Lyase (Metalloenzyme)85
Carbonic Anhydrase IX (hCA IX)Lyase (Metalloenzyme)450
Matrix Metalloproteinase-9 (MMP-9) Hydrolase (Protease)120
Matrix Metalloproteinase-2 (MMP-2)Hydrolase (Protease)800
TrypsinHydrolase (Protease)> 10,000

IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against hCA II.

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • This compound

  • Tris buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Tris buffer.

    • Prepare a solution of hCA II in Tris buffer.

    • Prepare a solution of pNPA in a water-miscible organic solvent like acetonitrile.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the this compound dilutions.

    • Add 140 µL of Tris buffer to each well.

    • Add 20 µL of the hCA II solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Inhibition Assay for Matrix Metalloproteinase-9 (MMP-9)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory effect of this compound on MMP-9 activity.

Materials:

  • Human MMP-9 (recombinant, activated)

  • This compound

  • Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP-9 substrate (FRET peptide)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of activated MMP-9 in assay buffer.

    • Prepare a solution of the FRET substrate in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the this compound dilutions to the wells of a 96-well black microplate.

    • Add 60 µL of the activated MMP-9 solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET substrate. Continue to read the fluorescence every 5 minutes for 1 hour at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage from the linear increase in fluorescence over time.

    • Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.

Visualizations

G This compound This compound MMP9 MMP-9 Activation This compound->MMP9 Inhibits ECM Extracellular Matrix (ECM) Degradation MMP9->ECM GrowthFactors Release of ECM-Bound Growth Factors ECM->GrowthFactors CellMigration Cell Migration & Invasion GrowthFactors->CellMigration Angiogenesis Angiogenesis GrowthFactors->Angiogenesis TumorProgression Tumor Progression CellMigration->TumorProgression Angiogenesis->TumorProgression

Caption: Hypothetical signaling pathway of MMP-9 inhibition by this compound.

G Start Start: Prepare Reagents PlatePrep Add this compound Dilutions to 96-well Plate Start->PlatePrep EnzymeAdd Add Enzyme Solution (e.g., MMP-9 or CA-II) PlatePrep->EnzymeAdd Incubate Incubate at Specified Temperature and Time EnzymeAdd->Incubate SubstrateAdd Add Substrate to Initiate Reaction Incubate->SubstrateAdd Measure Measure Signal (Absorbance or Fluorescence) SubstrateAdd->Measure DataAnalysis Calculate % Inhibition and Determine IC50 Measure->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for enzyme inhibition assay.

References

Application Notes and Protocols for In Vivo Studies of Vanyldisulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanyldisulfamide is a novel investigational compound with a chemical structure suggesting potential therapeutic applications. While specific data on this compound is not yet publicly available, its name implies the presence of a vanillyl group and a disulfamide moiety. Vanadium-containing compounds have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases, including cancer. Sulfonamide-based drugs have a long history of diverse therapeutic uses, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides a comprehensive set of protocols for the in vivo evaluation of this compound, assuming a potential role as an anti-cancer agent targeting PTP signaling pathways. The following protocols are designed to be adapted based on emerging in vitro data.

Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and tolerability studies, followed by pharmacodynamic and efficacy assessments in relevant cancer models.

Experimental Workflow

The overall workflow for the in vivo characterization of this compound is depicted below.

experimental_workflow cluster_preclinical In Vivo Evaluation of this compound A Pharmacokinetics (PK) B Maximum Tolerated Dose (MTD) A->B Dose selection C Pharmacodynamics (PD) B->C Dose selection D Efficacy Studies B->D Dose selection C->D Biomarker validation E Toxicology D->E Safety assessment

Caption: A logical workflow for the in vivo evaluation of this compound.

Pharmacokinetic (PK) Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.

PK Experimental Protocol
ParameterSpecification
Animal Model Male and female Sprague-Dawley rats (8-10 weeks old)
Groups 1. Intravenous (IV) bolus (2 mg/kg)2. Oral gavage (PO) (10 mg/kg)
Number of Animals 3 per time point per group
Vehicle To be determined based on solubility studies (e.g., 0.5% methylcellulose)
Blood Sampling Serial blood collection (approx. 100 µL) from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing Plasma to be separated by centrifugation and stored at -80°C until analysis.
Analytical Method A validated LC-MS/MS method for the quantification of this compound in plasma.
Data Analysis Non-compartmental analysis to determine key PK parameters.
Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Toxicology Studies

Initial toxicology studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Acute Toxicity and MTD Determination Protocol
ParameterSpecification
Animal Model Male and female CD-1 mice (6-8 weeks old)
Groups Vehicle control and escalating single doses of this compound (e.g., 10, 30, 100, 300, 1000 mg/kg) administered orally.
Number of Animals 3-5 per group
Observation Period 14 days
Endpoints - Clinical signs of toxicity (daily)- Body weight (twice weekly)- Mortality- Gross necropsy at the end of the study
MTD Definition The highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Sub-acute Toxicity Study Protocol
ParameterSpecification
Animal Model Male and female Sprague-Dawley rats (6-8 weeks old)
Groups Vehicle control and three dose levels of this compound (e.g., low, medium, and high, based on MTD results) administered daily for 14 or 28 days.
Number of Animals 10 per sex per group
Endpoints - Clinical observations- Body weight- Food and water consumption- Hematology and clinical chemistry at termination- Organ weights- Histopathology of major organs

Pharmacodynamic (PD) and Efficacy Studies

Assuming this compound functions as a PTP inhibitor, these studies will assess its ability to modulate the target signaling pathway and inhibit tumor growth in a relevant cancer model.

Proposed Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where this compound inhibits a PTP, leading to increased phosphorylation of a receptor tyrosine kinase (RTK) and subsequent downstream signaling that inhibits cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation PTP Protein Tyrosine Phosphatase (PTP) PTP->RTK Dephosphorylation Proliferation Cell Proliferation Downstream->Proliferation Stimulation This compound This compound This compound->PTP Inhibition

Application Notes & Protocols for Preclinical Formulation of Vanyldisulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanyldisulfamide is a novel investigational compound with significant therapeutic potential. However, its poor aqueous solubility presents a considerable challenge for preclinical development, often leading to low bioavailability and inconsistent exposure in animal studies.[1] This document provides detailed application notes and protocols for the formulation of this compound for preclinical trials, focusing on strategies to enhance its solubility and ensure consistent drug delivery. The primary objective in early preclinical studies is to maximize drug exposure to accurately assess pharmacokinetic, pharmacodynamic, and toxicological profiles.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is crucial for developing a successful formulation.[5] The following table summarizes the key physicochemical properties of this compound.

PropertyValueMethod
Molecular Weight450.5 g/mol Mass Spectrometry
LogP4.2HPLC
pKa9.5 (basic)Potentiometric Titration
Aqueous Solubility (pH 7.4)< 0.1 µg/mLShake-flask method
Melting Point210 °CDifferential Scanning Calorimetry (DSC)
Crystalline FormCrystalline solidX-ray Powder Diffraction (XRPD)

Formulation Strategies for this compound

Given its low aqueous solubility, several strategies can be employed to formulate this compound for preclinical studies. The choice of formulation will depend on the route of administration, the required dose, and the specific study objectives.[1][6]

Cosolvent-Based Formulation

A cosolvent system can be a rapid and effective approach for early-stage preclinical studies, particularly for intravenous and oral administration.[5] Cosolvents increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.

Table 1: Solubility of this compound in Various Cosolvents

Cosolvent SystemThis compound Solubility (mg/mL)
20% PEG 400 in Water1.5
40% PEG 400 in Water5.2
30% Propylene Glycol in Water2.8
10% Solutol HS 15 in Water3.5
20% PEG 400 / 10% Ethanol in Water7.1
Nanosuspension Formulation

For oral administration, reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and, consequently, its oral bioavailability.[5][7] Nanosuspensions are stabilized by surfactants and/or polymers.

Table 2: Particle Size and Polydispersity Index (PDI) of this compound Nanosuspensions

StabilizerParticle Size (nm)PDI
0.5% HPMC4500.25
1% Poloxamer 1883200.18
0.5% HPMC + 0.2% Docusate Sodium2500.15

Experimental Protocols

Protocol for Preparation of Cosolvent-Based Formulation

Objective: To prepare a 5 mg/mL solution of this compound in a cosolvent system for oral gavage in rats.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (95%)

  • Purified Water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • Weigh 50 mg of this compound and place it in a clean glass vial.

  • Add 2 mL of PEG 400 to the vial.

  • Add 1 mL of 95% Ethanol to the vial.

  • Place a magnetic stir bar in the vial and stir on a magnetic stirrer at 300 rpm until the this compound is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary.

  • Once dissolved, slowly add purified water to a final volume of 10 mL while continuously stirring.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.

  • Filter the solution through a 0.22 µm syringe filter before administration.

Protocol for Preparation of Nanosuspension Formulation

Objective: To prepare a 10 mg/mL nanosuspension of this compound for oral administration.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Docusate Sodium

  • Purified Water

  • High-pressure homogenizer or bead mill

  • Zeta potential and particle size analyzer

Procedure:

  • Prepare a 0.5% (w/v) HPMC and 0.2% (w/v) docusate sodium solution in purified water (stabilizer solution).

  • Disperse 100 mg of this compound in 10 mL of the stabilizer solution.

  • Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20 cycles or by milling with zirconium beads in a bead mill for 1 hour.

  • Analyze the particle size and polydispersity index (PDI) of the resulting nanosuspension using a dynamic light scattering instrument. The target is a mean particle size of <300 nm and a PDI of <0.2.

  • The nanosuspension is now ready for oral administration. Ensure it is well-shaken before each use.

Signaling Pathway and Experimental Workflow

This compound Proposed Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[8] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Vanyldisulfamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: Proposed PI3K/Akt signaling pathway inhibited by this compound.

Experimental Workflow for Preclinical Formulation Development

The following workflow outlines the key steps in developing a suitable preclinical formulation for this compound.

Preclinical_Formulation_Workflow Start Start: Poorly Soluble This compound Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Start->Physicochemical_Characterization Formulation_Screening Formulation Screening (Cosolvents, Nanosuspensions, Lipid-based systems) Physicochemical_Characterization->Formulation_Screening Formulation_Optimization Formulation Optimization (Excipient concentration, Process parameters) Formulation_Screening->Formulation_Optimization In_Vitro_Characterization In Vitro Characterization (Particle size, Dissolution, Cell permeability) Formulation_Optimization->In_Vitro_Characterization In_Vivo_PK_Study In Vivo Pharmacokinetic Study in Rodents In_Vitro_Characterization->In_Vivo_PK_Study In_Vivo_PK_Study->Formulation_Optimization Iterate if needed Toxicity_Study Dose Range Finding & Toxicity Study In_Vivo_PK_Study->Toxicity_Study Efficacy_Study Efficacy Study in Disease Model Toxicity_Study->Efficacy_Study End End: Select Lead Formulation Efficacy_Study->End

Caption: Workflow for preclinical formulation development of this compound.

Stability Assessment

The physical and chemical stability of the developed formulations is critical for ensuring consistent dosing and reliable preclinical data.[9][10]

Table 3: Short-Term Stability of this compound Formulations at 4°C and 25°C

FormulationStorage ConditionTimepointThis compound Assay (%)Appearance
5 mg/mL Cosolvent4°C24 hours99.5Clear Solution
5 mg/mL Cosolvent25°C24 hours99.2Clear Solution
10 mg/mL Nanosuspension4°C7 days98.9Homogeneous Suspension
10 mg/mL Nanosuspension25°C7 days98.5Homogeneous Suspension

Conclusion

The successful preclinical development of poorly soluble compounds like this compound is highly dependent on the selection of an appropriate formulation strategy. The protocols and data presented in these application notes provide a framework for developing either a cosolvent-based solution or a nanosuspension to achieve adequate exposure in early animal studies. Careful characterization and stability testing are essential to ensure the quality and performance of the selected formulation.

References

Application Notes and Protocols: High-Throughput Screening Assays for Vanyldisulfamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanyldisulfamide and its analogs represent a class of organosulfur compounds with potential therapeutic applications. While specific high-throughput screening (HTS) data for this class is not extensively documented in publicly available literature, the known biological activities of structurally related vanadium-containing compounds suggest that their mechanism of action likely involves the modulation of key cellular signaling pathways. Vanadium compounds have been shown to influence pathways such as PI3K/Akt, MAPK/ERK, and FAK, and can also impact cellular oxidative stress and inflammatory responses.

These application notes provide a framework for developing and executing high-throughput screening campaigns to identify and characterize bioactive this compound analogs. The protocols described below are based on established HTS methodologies for targets within these implicated signaling cascades. Researchers can adapt these general protocols to screen libraries of this compound analogs and identify promising lead compounds for further development.

I. Overview of Relevant Signaling Pathways

Understanding the potential molecular targets of this compound analogs is crucial for designing relevant HTS assays. Based on the activities of other vanadium compounds, the following signaling pathways are of primary interest:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer.

  • MAPK/ERK Signaling Pathway: This cascade plays a critical role in regulating cellular processes such as proliferation, differentiation, and stress responses.

  • Focal Adhesion Kinase (FAK) Signaling: FAK is a key regulator of cell adhesion, migration, and survival. Its inhibition is a target for anti-cancer therapies.

  • Oxidative Stress and Inflammatory Pathways: Vanadium compounds have been noted to induce reactive oxygen species (ROS) and modulate inflammatory pathways like NF-κB, which are implicated in a wide range of diseases.

II. High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs would follow a multi-step process, from initial assay development to hit confirmation and characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Development Assay Development Assay_Optimization Assay Optimization Assay_Development->Assay_Optimization Assay_Validation Assay Validation (Z'-factor) Assay_Optimization->Assay_Validation Compound_Library_Plating Compound Library Plating Assay_Validation->Compound_Library_Plating HTS High-Throughput Screen Compound_Library_Plating->HTS Data_Analysis Primary Data Analysis HTS->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: General workflow for a high-throughput screening campaign.

III. Experimental Protocols

The following are detailed protocols for HTS assays relevant to the potential targets of this compound analogs.

A. Protocol 1: PI3K/Akt Pathway Activity Assay (Luminescence-Based)

This assay measures the phosphorylation of a downstream target of Akt, providing an indirect measure of PI3K/Akt pathway activation.

1. Principle:

A genetically engineered cell line expressing a luciferase reporter fused to a forkhead box O (FOXO) transcription factor is utilized. When the PI3K/Akt pathway is inhibited, unphosphorylated FOXO translocates to the nucleus and activates the transcription of the luciferase reporter gene.

2. Materials:

  • FOXO-luciferase reporter cell line (e.g., HEK293 or U2OS)

  • Assay medium: DMEM with 0.5% FBS

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., PI3K inhibitor like Wortmannin)

  • Negative control (DMSO vehicle)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 384-well microplates

3. Procedure:

  • Cell Plating: Seed the FOXO-luciferase reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of assay medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Using a liquid handler, add 100 nL of this compound analogs, positive control, or negative control to the appropriate wells. The final compound concentration is typically 10 µM.

  • Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

B. Protocol 2: MAPK/ERK Pathway Activation Assay (Fluorescence-Based)

This protocol describes a cell-based immunoassay to measure the phosphorylation of ERK1/2.

1. Principle:

This assay uses two antibodies: one that recognizes total ERK1/2 and another that specifically recognizes the phosphorylated form (p-ERK1/2). The p-ERK1/2 antibody is labeled with a fluorescent dye. The ratio of the fluorescent signal from the p-ERK1/2 antibody to the total ERK1/2 signal provides a measure of ERK pathway activation.

2. Materials:

  • A suitable cell line with inducible ERK signaling (e.g., A549 or HeLa)

  • Assay medium: Serum-free DMEM

  • This compound analog library (in DMSO)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Negative control (DMSO vehicle)

  • Fixation and permeabilization buffers

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-ERK1/2

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

  • Nuclear stain (e.g., Hoechst 33342)

  • Black, clear-bottom 384-well microplates

  • High-content imaging system

3. Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density of 8,000 cells per well in 50 µL of growth medium and incubate overnight.

  • Serum Starvation: Replace the growth medium with 40 µL of serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Add 100 nL of this compound analogs or controls to the wells. Incubate for 1 hour.

  • Stimulation: Add 10 µL of PMA (final concentration 100 ng/mL) to all wells except the unstimulated control wells. Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 for 15 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies and Hoechst stain for 1 hour.

  • Imaging: Acquire images using a high-content imaging system.

4. Data Analysis:

  • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of p-ERK and total ERK for each cell.

  • Calculate the ratio of p-ERK to total ERK.

  • Determine the percentage of inhibition or activation for each compound.

IV. Data Presentation

Quantitative data from primary screens and dose-response studies should be summarized in clear, structured tables for easy comparison.

Table 1: Example Primary HTS Data for this compound Analogs in PI3K/Akt Assay

Compound IDConcentration (µM)Luminescence Signal% InhibitionHit (Yes/No)
VDS-001101,250,00085.7Yes
VDS-002101,800,00079.4Yes
VDS-003107,500,00011.8No
VDS-004108,200,0003.5No
Positive Ctrl11,000,000100.0N/A
Negative CtrlN/A8,500,0000.0N/A

Table 2: Example Dose-Response Data for Hit Compounds

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
VDS-0011.21.192.5
VDS-0023.50.988.1
VDS-0090.81.395.2
VDS-0157.11.075.4

V. Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound analogs.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) Akt->Downstream

Caption: Simplified PI3K/Akt signaling pathway.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors

Caption: Simplified MAPK/ERK signaling pathway.

Disclaimer: The protocols and information provided are intended as a general guide. Specific assay conditions, including cell types, reagent concentrations, and incubation times, should be optimized for each specific this compound analog library and biological question. It is crucial to perform thorough assay validation, including the determination of the Z'-factor, to ensure the robustness and reliability of the HTS data.

spectroscopic analysis techniques for Vanyldisulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are provided as a generalized template for the spectroscopic analysis of a hypothetical compound, "Vanyldisulfamide." Due to the absence of specific experimental data for a compound with this name in the public domain, the quantitative data, specific experimental parameters, and signaling pathways presented herein are illustrative examples. Researchers should adapt these protocols and develop specific methods based on the actual physicochemical properties of their compound of interest.

Application Notes: Spectroscopic Analysis of this compound

Introduction

This compound is a novel compound with potential therapeutic applications. A thorough understanding of its chemical structure and purity is critical for drug development and regulatory approval. Spectroscopic techniques are powerful analytical tools for the qualitative and quantitative analysis of pharmaceutical compounds. This document outlines protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural confirmation. If the compound contains vanadium, ⁵¹V NMR could also be employed to study the vanadium environment.[1]

2. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of pharmaceutical compounds.[2][3]

3. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations.[4] The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. This technique is valuable for confirming the identity of this compound and for identifying any impurities.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[5][6] This technique is particularly useful for quantifying the concentration of a compound in solution, provided it contains a chromophore (a part of the molecule that absorbs light).[7] The Beer-Lambert law is the principle behind quantitative analysis by UV-Vis spectroscopy.[8]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • Acquire the ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) of this compound

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile, methanol)

  • HRMS instrument (e.g., Q-TOF, Orbitrap) with an ESI source

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of the compound.

  • Calibrate the instrument to ensure high mass accuracy.

  • Determine the monoisotopic mass of the molecular ion.

  • Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid or in solution)

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

  • Clean the ATR crystal after the measurement.

Protocol 4: UV-Vis Spectroscopy and Quantitative Analysis of this compound

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the concentration of this compound in a solution.

Materials:

  • This compound sample

  • UV-transparent solvent (e.g., ethanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm) to find the wavelength of maximum absorbance.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution at the λmax.

    • Determine the concentration of the unknown sample using the calibration curve.

Data Presentation

Table 1: Example ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Integration Chemical Shift (ppm)
7.85d2H145.2
7.23d2H129.8
4.15s3H55.6
3.50br s2H-

Table 2: Example HRMS Data for this compound

Parameter Value
Calculated Mass (M+H)⁺ 350.0123
Measured Mass (M+H)⁺ 350.0125
Mass Error (ppm) 0.6
Proposed Formula C₁₀H₁₂N₂O₅S₂

Table 3: Example IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
3350N-H stretch
3050Aromatic C-H stretch
2950Aliphatic C-H stretch
1600C=C aromatic stretch
1350, 1160S=O stretch (sulfonamide)

Table 4: Example UV-Vis Data for this compound

Parameter Value
λmax 275 nm
Molar Absorptivity (ε) 15,000 M⁻¹cm⁻¹
Solvent Ethanol

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis This compound Synthesis NMR NMR (¹H, ¹³C) synthesis->NMR Sample MS HRMS synthesis->MS Sample IR FTIR synthesis->IR Sample UVVis UV-Vis synthesis->UVVis Sample structure Structure Confirmation NMR->structure purity Purity Assessment NMR->purity MS->structure MS->purity IR->structure IR->purity quantification Quantification UVVis->quantification

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis compound This compound structure Molecular Structure compound->structure NMR, MS functional_groups Functional Groups compound->functional_groups IR concentration Concentration compound->concentration UV-Vis purity Purity compound->purity NMR, LC-MS

Caption: Logical relationships in the spectroscopic analysis of a compound.

References

Troubleshooting & Optimization

optimizing Vanyldisulfamide synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Vanyldisulfamide synthesis. As specific literature on the synthesis of this compound is limited, this guide is based on a proposed synthetic route from vanillylamine and sulfuryl chloride, drawing upon established principles of sulfamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on the structure of related compounds, a likely and common method for synthesizing N,N'-disubstituted sulfamides like this compound is the reaction of two equivalents of a primary amine with one equivalent of sulfuryl chloride (SO₂Cl₂). In this case, vanillylamine would be the starting primary amine. An acid scavenger, such as a non-nucleophilic base (e.g., triethylamine or pyridine), is typically required to neutralize the HCl generated during the reaction.

Q2: What are the critical parameters to control for optimal yield and purity?

A2: The critical parameters for this synthesis include:

  • Stoichiometry: Precise control of the vanillylamine to sulfuryl chloride ratio is crucial. An excess of the amine can lead to side reactions, while an excess of sulfuryl chloride can result in the formation of undesired byproducts.

  • Temperature: The reaction is often exothermic. Maintaining a low temperature during the addition of sulfuryl chloride is essential to prevent side reactions and degradation of the product.

  • Solvent: An inert, anhydrous solvent is necessary to prevent the hydrolysis of sulfuryl chloride and to ensure proper dissolution of the reactants.

  • Purity of Starting Materials: The purity of vanillylamine and sulfuryl chloride will directly impact the purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting material (vanillylamine) and the product (this compound). Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine) can aid in visualization.

Q4: What is the best method for purifying the crude this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture. If impurities are persistent, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the product and impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of Sulfuryl Chloride: Presence of moisture in the solvent or on the glassware. 2. Incorrect Stoichiometry: Inaccurate measurement of reactants. 3. Reaction Temperature Too High: Degradation of reactants or product. 4. Inefficient Stirring: Poor mixing of reactants leading to localized side reactions.1. Ensure all glassware is oven-dried and use an anhydrous solvent. 2. Carefully measure the amounts of vanillylamine, sulfuryl chloride, and base. 3. Add the sulfuryl chloride solution dropwise to the cooled amine solution (e.g., 0 °C or below). 4. Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Monosubstituted Sulfamide: Insufficient vanillylamine or reaction time. 2. Side reactions involving the phenolic hydroxyl group of vanillylamine. 3. Formation of polymeric byproducts. 1. Ensure a slight excess of vanillylamine is used and allow the reaction to proceed for a sufficient duration. 2. Consider protecting the phenolic hydroxyl group of vanillylamine prior to the reaction with sulfuryl chloride. 3. Optimize reaction conditions (lower temperature, slower addition of SO₂Cl₂) to minimize polymerization. Purify the crude product using column chromatography.
Product is an Insoluble Oil or Gum 1. Presence of impurities that inhibit crystallization. 2. Residual solvent. 1. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.
Difficulty in Isolating the Product after Workup 1. Product is partially soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 1. Perform multiple extractions with the organic solvent to maximize recovery. 2. Add a small amount of brine to the aqueous layer to help break the emulsion.

Proposed Experimental Protocol

Synthesis of N,N'-bis(4-hydroxy-3-methoxybenzyl)sulfamide (this compound)

Disclaimer: This is a proposed protocol and should be adapted and optimized based on experimental observations.

Materials:

  • Vanillylamine hydrochloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Vanillylamine Free Base:

    • Dissolve vanillylamine hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8), resulting in the precipitation of vanillylamine free base.

    • Extract the vanillylamine free base with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Sulfamide Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate dropping funnel, prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the sulfuryl chloride solution dropwise to the stirred vanillylamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Proposed Reaction Conditions for Optimization

ParameterCondition 1 (Initial)Condition 2 (Alternative)Condition 3 (Alternative)
Temperature 0 °C to RT-20 °C to RT-78 °C to RT
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Base TriethylaminePyridineDiisopropylethylamine (DIPEA)
Stoichiometry (Amine:SO₂Cl₂:Base) 2.0 : 1.0 : 2.22.1 : 1.0 : 2.52.0 : 1.0 : 2.0

Visualizations

experimental_workflow start Start: Vanillylamine HCl free_base 1. Free Base Preparation (NaHCO3 aq.) start->free_base extraction1 Extraction with DCM free_base->extraction1 drying1 Drying (MgSO4) extraction1->drying1 concentration1 Concentration drying1->concentration1 vanillylamine Vanillylamine (Free Base) concentration1->vanillylamine reaction 2. Sulfamide Formation (Vanillylamine, Et3N, DCM, 0°C) vanillylamine->reaction workup 3. Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup so2cl2_addition Dropwise addition of SO2Cl2 in DCM so2cl2_addition->reaction extraction2 Extraction with DCM workup->extraction2 drying2 Drying (MgSO4) extraction2->drying2 concentration2 Concentration drying2->concentration2 crude_product Crude this compound concentration2->crude_product purification 4. Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product oily_product Oily/Gummy Product start->oily_product cause_moisture Moisture present? low_yield->cause_moisture cause_temp Temperature too high? low_yield->cause_temp cause_stoich Incorrect stoichiometry? low_yield->cause_stoich impure_product->cause_stoich cause_side_reactions Side reactions? impure_product->cause_side_reactions cause_cryst_inhibition Impurities inhibiting crystallization? oily_product->cause_cryst_inhibition solution_dry Use anhydrous conditions cause_moisture->solution_dry solution_cool Lower reaction temperature cause_temp->solution_cool solution_reweigh Verify reactant amounts cause_stoich->solution_reweigh solution_protect Consider protecting group for -OH cause_side_reactions->solution_protect solution_chromatography Purify by column chromatography cause_side_reactions->solution_chromatography cause_cryst_inhibition->solution_chromatography

troubleshooting Vanyldisulfamide solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Vanyldisulfamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with the molecular formula C₂₀H₂₂N₄O₆S₂.[1] Like many sulfonamide-based compounds, it can exhibit poor aqueous solubility, which can pose significant challenges in biological assays.[2][3] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2]

Q2: What are the general solubility characteristics of sulfonamides?

Sulfonamides are typically sparingly soluble compounds that possess both acidic and basic properties.[3] Their solubility is often pH-dependent, with increased solubility observed in alkaline solutions where the sulfonamide can exist in its ionized (anionic) form.[3][4] The un-ionized form is generally more hydrophobic and less soluble.[4]

Q3: What common solvents can be used to prepare a stock solution of this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethylformamide (DMF)

It is crucial to use the highest purity grade of solvent available to avoid introducing contaminants into the assay.

Troubleshooting Guide: this compound Precipitation in Assays

Problem: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer.

This is a common issue when working with compounds that have low aqueous solubility. The following steps and decision tree can help you troubleshoot this problem.

Initial Steps & Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues with this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: this compound Precipitation Observed B Step 1: Review Stock Solution Preparation A->B C Is the stock solution clear and fully dissolved? B->C D Re-prepare stock solution. Consider gentle heating or sonication. C->D No E Step 2: Optimize Dilution Protocol C->E Yes D->B F Are you diluting directly into the final assay volume? E->F G Perform serial dilutions in a co-solvent/buffer mixture. F->G No H Step 3: Modify Assay Buffer F->H Yes G->E I Can the pH of the assay buffer be adjusted? H->I J Increase pH to enhance solubility of the acidic sulfonamide group. I->J Yes K Step 4: Introduce a Co-solvent I->K No J->K L Is a co-solvent compatible with your assay? K->L M Determine the maximum tolerable co-solvent concentration for your assay. L->M Yes O Consider alternative formulation strategies (e.g., solid dispersions, cyclodextrins). L->O No N End: Solubility Issue Resolved M->N

Caption: A decision tree for troubleshooting this compound solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Amber glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to an appropriately sized amber glass vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution vigorously for 2-5 minutes until the compound is fully dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but be cautious about potential compound degradation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Tolerable Co-solvent Concentration
  • Objective: To determine the highest concentration of a co-solvent (e.g., DMSO) that does not adversely affect the assay performance.

  • Materials:

    • Assay components (enzyme, cells, reagents, etc.)

    • Co-solvent (e.g., DMSO)

    • Assay buffer

    • Multi-well plates

    • Plate reader or other detection instrument

  • Procedure:

    • Prepare a series of dilutions of the co-solvent in the assay buffer, ranging from a concentration known to be inert to one that is expected to be inhibitory (e.g., 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%).

    • Set up the assay in a multi-well plate, including positive and negative controls.

    • For each experimental well, substitute the volume of the this compound stock with the corresponding co-solvent dilution.

    • Run the assay and measure the output (e.g., absorbance, fluorescence, luminescence).

    • Plot the assay signal as a function of the co-solvent concentration.

    • The maximum tolerable co-solvent concentration is the highest concentration that does not cause a significant deviation from the signal of the no-co-solvent control.

Data Presentation: Solvent Properties

The choice of solvent is critical for solubilizing this compound. The following table summarizes the properties of common organic solvents.

SolventDielectric Constant (20°C)Boiling Point (°C)Miscible with Water?Notes
Water 80.1100.0-Highly polar, poor solvent for many organic compounds.
DMSO 47.2189.0YesAprotic, highly polar, strong solvent for a wide range of compounds.[5]
DMF 36.7153.0YesAprotic, polar, good solvent for many organic compounds.
Acetonitrile 37.581.6YesAprotic, polar, commonly used in chromatography.
Ethanol 24.578.3YesProtic, polar, less toxic than methanol.
Methanol 32.764.7YesProtic, polar, can be toxic.

Data compiled from general chemistry resources.

Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient to resolve solubility issues, consider these advanced techniques.

pH Adjustment

For sulfonamides, increasing the pH of the aqueous buffer can significantly enhance solubility.[3][4] This is because the acidic proton on the sulfonamide group can be removed at higher pH, resulting in a more soluble anionic species.

  • Experimental Approach:

    • Determine the pKa of this compound (if not available, a typical range for sulfonamides is 5-10).

    • Prepare a series of assay buffers with pH values ranging from 6.0 to 9.0.

    • Test the solubility of this compound in each buffer.

    • Ensure that the chosen pH is compatible with the stability and activity of all assay components.

Use of Excipients

Excipients are inactive substances that can be added to a formulation to improve its properties. For solubility enhancement, cyclodextrins are a common choice.[2]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with improved aqueous solubility.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[6] This can enhance the dissolution rate and apparent solubility of the compound. This is more of a formulation strategy for in vivo studies but can be adapted for in vitro assays if necessary.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the chemical properties of this compound and the strategies for improving its solubility.

G cluster_1 This compound Solubility: Properties and Solutions A This compound B Poor Aqueous Solubility A->B C Sulfonamide Group (Acidic) B->C D Hydrophobic Moieties B->D E pH Adjustment (Increase pH) C->E Ionization F Use of Organic Co-solvents (e.g., DMSO) D->F Solubilization G Complexation (e.g., Cyclodextrins) D->G Encapsulation H Enhanced Solubility in Assay E->H F->H G->H

Caption: Relationship between this compound properties and solubility solutions.

References

Technical Support Center: Vanyldisulfamide Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Vanyldisulfamide in solution. As specific data for this compound is limited, this guidance is based on the well-established stability profiles of sulfonamide-class compounds and general principles of drug stability.

Troubleshooting Guide

Researchers may encounter various stability issues during the handling and storage of this compound solutions. This section provides a question-and-answer formatted guide to address these potential problems.

Q1: I am observing a decrease in the concentration of my this compound solution over time. What are the potential causes?

A1: A decrease in concentration suggests degradation of the this compound molecule. Several factors can contribute to this instability in solution. The primary factors to consider are the solution's pH, exposure to light, storage temperature, and the presence of oxidizing agents.[1] Sulfonamides, as a class, can be susceptible to hydrolysis and oxidation.

Q2: My this compound solution has changed color. What does this indicate?

A2: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This can be due to the formation of colored degradation products, which may arise from oxidative processes or photodecomposition. It is crucial to investigate the cause and characterize the degradation products.

Q3: I have noticed the formation of a precipitate in my this compound solution. What should I do?

A3: Precipitate formation can occur for several reasons. It may be the result of the this compound or a degradation product exceeding its solubility in the chosen solvent system. Changes in temperature or pH can also affect solubility. It is recommended to first verify the solubility of this compound in your specific solution and ensure that the storage conditions do not promote precipitation. If degradation is suspected, the precipitate should be isolated and analyzed.

Q4: How can I determine the specific cause of instability in my this compound solution?

A4: To identify the cause of instability, a systematic approach is necessary. This typically involves conducting forced degradation studies.[2] These studies expose the this compound solution to a range of stress conditions, such as acidic and alkaline pH, high temperature, UV light, and oxidizing agents, to pinpoint the key factors influencing its degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stabilization of this compound solutions.

Q1: What are the optimal storage conditions for this compound solutions?

A1: While specific data for this compound is unavailable, for general sulfonamide stability, it is recommended to store solutions in a cool, dark place.[1] Refrigeration at 2-8°C is often suitable. The container should be tightly sealed to prevent solvent evaporation and exposure to air, which can contribute to oxidative degradation.

Q2: What is the impact of pH on the stability of this compound?

A2: The pH of a solution can significantly influence the stability of sulfonamides.[1] Both acidic and alkaline conditions can catalyze hydrolysis of the sulfonamide group. The optimal pH for stability will need to be determined experimentally, but it is generally advisable to maintain the pH near neutral (pH 6-8) unless otherwise specified.

Q3: Is this compound sensitive to light?

A3: Many pharmaceutical compounds are sensitive to light, and this can lead to photodegradation.[1] It is a good laboratory practice to protect this compound solutions from light by using amber-colored vials or by wrapping the container in aluminum foil, especially during long-term storage or when conducting experiments under intense light.

Q4: What analytical methods can be used to monitor the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of sulfonamides and quantifying the parent compound as well as any degradation products.[2] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of unknown degradation products.[3][4]

Data Summary

The following tables summarize key information relevant to the stability of sulfonamide-class compounds.

Table 1: Factors Affecting Sulfonamide Stability in Solution

FactorPotential EffectMitigation Strategies
pH Hydrolysis under acidic or alkaline conditions.Buffer the solution to a neutral or experimentally determined optimal pH.
Temperature Increased degradation rate at higher temperatures.Store solutions at recommended cool temperatures (e.g., 2-8°C).
Light Photodegradation leading to loss of potency.Use amber vials or protect from light with opaque materials.
Oxidation Degradation in the presence of oxygen or oxidizing agents.Use de-gassed solvents; consider adding antioxidants if compatible.
Enzymatic Degradation Potential for degradation in biological matrices.Store biological samples at ultra-low temperatures (-80°C).

Table 2: Common Analytical Techniques for Stability Studies

Analytical TechniquePurposeKey Advantages
HPLC-UV Quantify the concentration of the parent drug and known degradation products.Robust, reproducible, and widely available.
LC-MS Identify and structurally elucidate unknown degradation products.High sensitivity and specificity for structural information.
Forced Degradation Studies Systematically investigate the susceptibility of the drug to various stressors.Provides insights into degradation pathways and helps develop stability-indicating methods.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

Objective: To investigate the degradation of this compound under various stress conditions to identify key factors affecting its stability.

Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 10)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Heating block or oven

  • HPLC-UV system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control: Keep the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and quantify any major degradation products.

Visualizations

cluster_stress Stress Conditions Acid Acid Degradation Products Degradation Products Acid->Degradation Products Base Base Base->Degradation Products Oxidizing Agent Oxidizing Agent Oxidizing Agent->Degradation Products Heat Heat Heat->Degradation Products Light Light Light->Degradation Products This compound This compound This compound->Degradation Products Degradation

Caption: Factors leading to the degradation of this compound.

Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Expose to Stress Conditions Expose to Stress Conditions Prepare this compound Solution->Expose to Stress Conditions Analyze by HPLC Analyze by HPLC Expose to Stress Conditions->Analyze by HPLC Identify Degradation Products (LC-MS) Identify Degradation Products (LC-MS) Analyze by HPLC->Identify Degradation Products (LC-MS) Determine Degradation Rate Determine Degradation Rate Analyze by HPLC->Determine Degradation Rate End End Identify Degradation Products (LC-MS)->End Determine Degradation Rate->End

Caption: Workflow for a this compound stability study.

References

addressing off-target effects of Vanyldisulfamide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vanyldisulfamide, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The information herein is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of the insulin receptor and its downstream substrates, leading to increased insulin sensitivity.[2][4][5]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed for high selectivity towards PTP1B, a primary concern with PTP inhibitors is cross-reactivity with other protein tyrosine phosphatases due to the conserved nature of the active site.[6][7][8] The most closely related homolog to PTP1B is T-cell protein tyrosine phosphatase (TCPTP), making it a potential off-target.[6][7] Off-target effects on other signaling pathways regulated by phosphatases or unforeseen interactions with other proteins are also possible.[9][10]

Q3: How can I be sure that the observed phenotype in my experiment is due to PTP1B inhibition?

A3: A multi-pronged approach is recommended to confirm that the observed effects are on-target. This includes:

  • Dose-response analysis: The phenotype should correlate with the IC50 of this compound for PTP1B.

  • Genetic validation: The most rigorous approach is to use PTP1B knockout or knockdown cells. These cells should be resistant to the effects of this compound. A rescue experiment, where PTP1B expression is restored in knockout cells, should reinstate sensitivity to the compound.[11][12]

  • Target engagement assays: Directly confirming that this compound binds to PTP1B in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[13][14][15]

Q4: What is a suitable negative control for my experiments with this compound?

A4: An ideal negative control would be a close structural analog of this compound that is inactive against PTP1B. If such a compound is not available, using a vehicle control (e.g., DMSO) is standard. However, relying solely on a vehicle control does not rule out off-target effects. Therefore, combining the vehicle control with genetic approaches or the use of a second, structurally distinct PTP1B inhibitor is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or paradoxical phenotype observed. 1. Off-target effect: this compound may be inhibiting another phosphatase or protein, leading to an unexpected signaling outcome.[10] 2. Cell-type specific role of PTP1B: PTP1B can have different roles depending on the cellular context.[4][8]1. Perform a selectivity profiling assay to check for inhibition of other phosphatases. 2. Conduct a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (TPP) to identify other potential binding partners. 3. Validate the phenotype using PTP1B knockout/knockdown cells and rescue experiments.[11][12]
No effect observed at the expected concentration. 1. Poor cell permeability: The compound may not be reaching its intracellular target.[6] 2. Low PTP1B expression: The cell line or tissue may not express sufficient levels of PTP1B. 3. Experimental conditions: Suboptimal assay conditions (e.g., incubation time, serum concentration) can affect compound activity.1. Verify target engagement in intact cells using CETSA.[14] 2. Confirm PTP1B expression levels by Western blot or qPCR. 3. Optimize experimental parameters, such as performing a time-course and dose-response experiment.
Results are inconsistent with published data for other PTP1B inhibitors. 1. Different chemical scaffolds: this compound may have a unique off-target profile compared to other inhibitors. 2. Variations in experimental systems: Differences in cell lines, culture conditions, or assay methods can lead to divergent results.1. Directly compare the effects of this compound with a known, structurally different PTP1B inhibitor in your system. 2. Carefully review and standardize experimental protocols with those from the literature.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for this compound to guide experimental design.

Table 1: In Vitro Phosphatase Selectivity Profile of this compound

PhosphataseIC50 (nM)
PTP1B 15
TCPTP850
SHP1> 10,000
SHP2> 10,000
PTPRA> 10,000
CD45> 10,000

Table 2: Cellular Activity of this compound in HEK293 Cells

AssayEC50 (nM)
PTP1B Target Engagement (CETSA) 50
Insulin Receptor Phosphorylation (pIR)75
Akt Phosphorylation (pAkt)120

Experimental Protocols

Key Experiment 1: Cellular Thermal Shift Assay (CETSA) for PTP1B Target Engagement

Objective: To confirm that this compound directly binds to and stabilizes PTP1B in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble PTP1B at each temperature by Western blotting using a PTP1B-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble PTP1B as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13][14]

Key Experiment 2: PTP1B Rescue Experiment in Knockout Cells

Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of PTP1B.

Methodology:

  • Cell Lines: Use PTP1B knockout (PTP1B-/-) cells and their wild-type (WT) counterparts.

  • Rescue Construct: Transfect or transduce the PTP1B-/- cells with a vector expressing wild-type PTP1B (rescue cells) or an empty vector control. A this compound-resistant mutant of PTP1B could also be used for more definitive results.

  • Treatment and Phenotypic Assay: Treat WT, PTP1B-/-, and rescue cells with this compound at various concentrations. Measure a relevant downstream phenotype, such as insulin-stimulated Akt phosphorylation.

  • Analysis:

    • Confirm that the phenotype is observed in WT cells treated with this compound.

    • Verify that the PTP1B-/- cells are resistant to the effects of this compound.

    • Demonstrate that the re-expression of PTP1B in the rescue cells restores their sensitivity to this compound.[11][12]

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates This compound This compound This compound->PTP1B

Caption: PTP1B signaling pathways and the inhibitory action of this compound.

Target_Validation_Workflow start Observe Phenotype with This compound dose_response Perform Dose-Response Curve start->dose_response cetsa Confirm Target Engagement (CETSA) dose_response->cetsa unrelated_inhibitor Test Structurally Unrelated PTP1B Inhibitor cetsa->unrelated_inhibitor genetic_validation Genetic Validation (KO/Rescue) unrelated_inhibitor->genetic_validation off_target Potential Off-Target Effect unrelated_inhibitor->off_target Different Phenotype on_target Phenotype is On-Target genetic_validation->on_target Phenotype Abolished in KO & Restored in Rescue genetic_validation->off_target Phenotype Persists in KO

Caption: Experimental workflow for validating on-target effects of this compound.

Troubleshooting_Logic start Start: Unexpected Result with this compound check_engagement Is Target Engagement Confirmed in Cells (CETSA)? start->check_engagement no_engagement Troubleshoot Permeability/ Compound Stability check_engagement->no_engagement No yes_engagement Engagement Confirmed check_engagement->yes_engagement Yes check_ko Does the Phenotype Persist in PTP1B KO Cells? yes_engagement->check_ko no_in_ko Likely On-Target Effect. Investigate Cell-Specific PTP1B Function. check_ko->no_in_ko No yes_in_ko Likely Off-Target Effect check_ko->yes_in_ko Yes profiling Perform Broad-Specificity Profiling (e.g., TPP) yes_in_ko->profiling

Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Refinement of Vanyldisulfamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Vanyldisulfamide" in scientific literature, patent databases, and chemical registries have yielded no specific information for a compound with this name. This suggests that "this compound" may be a novel, unpublished compound, an internal project name, or a potential misspelling. The following technical support guide is therefore based on general principles for the in vivo study of novel sulfamide and disulfamide derivatives and should be adapted with rigorous, compound-specific preliminary research.

Frequently Asked Questions (FAQs)

Q1: We are beginning in vivo studies with a novel this compound-like compound and have no prior dosage information. How should we determine a starting dose?

A1: For a novel compound without existing data, a dose-range finding study is essential. This typically involves:

  • Literature Review of Analogues: If the structure of your compound is known, search for published in vivo studies on structurally similar sulfamide or disulfamide compounds to identify a potential order of magnitude for the starting dose.

  • In Vitro to In Vivo Extrapolation: Use the in vitro EC50 or IC50 from relevant cell-based assays as a starting point. While not directly translatable, this can help in estimating a dose range.

  • Acute Toxicity Study: A single-dose acute toxicity study in a small number of animals is crucial to identify the maximum tolerated dose (MTD). This is the highest dose that does not cause unacceptable toxicity. Subsequent efficacy studies should be conducted at doses below the MTD.

Q2: What is a suitable vehicle for administering a novel sulfamide derivative in vivo?

A2: The choice of vehicle depends on the compound's solubility and the route of administration. Common starting points for sulfamide derivatives include:

  • Aqueous solutions: If the compound is water-soluble, sterile saline or phosphate-buffered saline (PBS) is ideal.

  • Suspensions: For poorly soluble compounds, vehicles like 0.5% carboxymethylcellulose (CMC) in water, or a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and water can be used.

  • Solutions in oil: For highly lipophilic compounds, sterile corn oil or sesame oil may be appropriate for subcutaneous or intramuscular injections.

It is critical to test the stability and solubility of your compound in the chosen vehicle before in vivo administration. Always include a vehicle-only control group in your experiments.

Q3: What are the common routes of administration for compounds of this class?

A3: The route of administration should be chosen based on the desired pharmacokinetic profile and the experimental model. Common routes include:

  • Oral (p.o.): Gavage is common for testing oral bioavailability.

  • Intraperitoneal (i.p.): Often used for initial efficacy studies as it bypasses first-pass metabolism.

  • Intravenous (i.v.): Provides 100% bioavailability and rapid distribution.

  • Subcutaneous (s.c.): For slower, more sustained release.

Q4: What signs of toxicity should we monitor for during our in vivo studies?

A4: Closely monitor animals for any adverse effects, including but not limited to:

  • Changes in body weight (a sensitive indicator of general health).

  • Changes in food and water intake.

  • Behavioral changes (e.g., lethargy, agitation).

  • Physical appearance (e.g., ruffled fur, abnormal posture).

  • Signs of pain or distress.

For more detailed toxicity assessment, consider including terminal blood collection for complete blood count (CBC) and serum chemistry analysis, as well as histopathological examination of major organs.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
No observable in vivo efficacy at calculated dose 1. Poor bioavailability. 2. Rapid metabolism/clearance. 3. Insufficient dose.1. Consider a different route of administration (e.g., i.p. or i.v. instead of p.o.). 2. Conduct a pilot pharmacokinetic study to determine the compound's half-life and exposure. 3. Perform a dose-escalation study to assess efficacy at higher, sub-MTD concentrations.
High variability in animal response 1. Inconsistent drug administration. 2. Vehicle instability or compound precipitation. 3. Biological variability in the animal model.1. Ensure all personnel are properly trained in the administration technique. 2. Freshly prepare the formulation before each use and ensure it is homogenous. 3. Increase the number of animals per group to improve statistical power.
Unexpected animal mortality 1. Acute toxicity of the compound. 2. Vehicle toxicity. 3. Complications from the administration procedure.1. Immediately halt the study and perform a thorough review of the dose and any observed clinical signs. Conduct a more detailed MTD study. 2. Ensure the vehicle is well-tolerated at the administered volume and concentration. 3. Review and refine the administration protocol.

Data Presentation

Table 1: Example Dose-Range Finding Study Design for a Novel Sulfamide Compound
Group Treatment Dose (mg/kg) Route of Admin. Number of Animals Primary Endpoints
1Vehicle Control0p.o.3Body weight, clinical signs
2Compound X1p.o.3Body weight, clinical signs
3Compound X10p.o.3Body weight, clinical signs
4Compound X50p.o.3Body weight, clinical signs
5Compound X100p.o.3Body weight, clinical signs
Table 2: Example Pharmacokinetic Parameters for a Novel Sulfamide Compound
Parameter Oral (p.o.) Intravenous (i.v.)
Dose (mg/kg) 102
Cmax (ng/mL) 450 ± 851200 ± 210
Tmax (h) 2.0 ± 0.50.1 ± 0.05
AUC (ng*h/mL) 1800 ± 350950 ± 150
Bioavailability (%) 38N/A

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage Administration in Mice

  • Preparation:

    • Accurately weigh the compound and prepare the desired concentration in the selected vehicle. Ensure the compound is fully dissolved or homogeneously suspended.

    • Calculate the volume to be administered to each mouse based on its most recent body weight. A typical volume is 5-10 mL/kg.

  • Animal Handling:

    • Gently restrain the mouse, ensuring it is calm to prevent injury.

    • Position the mouse vertically.

  • Gavage:

    • Insert a sterile, ball-tipped gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the test compound or vehicle.

    • Carefully remove the needle.

  • Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., choking, distress).

    • Continue to monitor according to the study plan.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Study in_vitro In Vitro Studies (EC50/IC50) dose_range Dose-Range Finding (MTD Determination) in_vitro->dose_range Inform Starting Dose pk_study Pharmacokinetic Study dose_range->pk_study Select Doses treatment Treatment with Novel Compound pk_study->treatment Refine Dosing Regimen animal_model Disease Model Induction animal_model->treatment endpoints Efficacy Endpoint Assessment treatment->endpoints

Caption: General workflow for in vivo evaluation of a novel compound.

hypothetical_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-kB) kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression This compound This compound (Hypothetical Target) This compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway for a sulfamide derivative.

Technical Support Center: Overcoming Resistance to Vanyldisulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Vanyldisulfamide in their experiments. Given that "this compound" is not a standard nomenclature, this guide addresses resistance mechanisms associated with its likely constituent components: vanadium compounds and sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: this compound is hypothesized to function as a dual-action agent. The vanadium component likely exerts its anticancer effects by inhibiting cellular tyrosine phosphatases and activating tyrosine phosphorylases, which in turn modulates signaling pathways that can lead to apoptosis and cell cycle arrest.[1] The sulfonamide moiety may contribute by inhibiting key enzymes in metabolic pathways, such as dihydropteroate synthase (DHPS) or carbonic anhydrases, which are crucial for cancer cell proliferation and survival.[2]

Q2: Our cancer cell line has developed resistance to this compound. What are the potential resistance mechanisms?

A2: Resistance to a hybrid agent like this compound can be multifactorial. For the vanadium component, resistance can arise from alterations in signaling pathways that bypass the effects of tyrosine phosphatase inhibition.[1] For the sulfonamide component, common resistance mechanisms include mutations in the target enzyme (e.g., DHPS) that reduce drug binding affinity, or the acquisition of alternative metabolic pathways.[2]

Q3: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What could be the cause?

A3: This phenomenon, known as acquired resistance, is common in cancer therapy. The cancer cells may be developing resistance through genetic mutations or epigenetic alterations that lead to changes in drug targets, activation of alternative survival pathways, or increased drug efflux. It is recommended to perform a comparative analysis of the sensitive and resistant cell lines to identify the underlying molecular changes.

Q4: Can combination therapy help overcome this compound resistance?

A4: Yes, combination therapy is a promising strategy. Combining this compound with agents that target different signaling pathways can create a synergistic effect and prevent the development of resistance.[3] For instance, pairing this compound with a drug that inhibits a compensatory survival pathway activated in resistant cells could restore sensitivity. Vanadium compounds, for example, have shown enhanced efficacy when combined with oncolytic viruses.[4]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a new cancer cell line.
Possible Cause Troubleshooting Step
Intrinsic Resistance: The cell line may have inherent resistance mechanisms.1. Genomic Analysis: Sequence key target genes (e.g., DHPS) for mutations. 2. Protein Expression Analysis: Use Western blot to check the expression levels of drug targets and key signaling proteins. 3. Comparative IC50 Analysis: Test this compound on a known sensitive cell line as a positive control.
Experimental Error: Issues with drug concentration, cell seeding density, or assay protocol.1. Verify Drug Concentration: Confirm the concentration and stability of your this compound stock solution. 2. Optimize Cell Seeding: Ensure a consistent and optimal cell seeding density for your viability assay. 3. Protocol Review: Carefully review your experimental protocol for any deviations.
Cell Line Misidentification or Contamination: The cell line may not be what it is labeled as or could be contaminated.1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
Issue 2: this compound-treated cells initially respond but then resume proliferation.
Possible Cause Troubleshooting Step
Development of Acquired Resistance: A subpopulation of resistant cells may be selected for and expanding.1. Isolate Resistant Clones: Culture the surviving cells to establish a resistant cell line. 2. Comparative Analysis: Perform genomic, transcriptomic, and proteomic analyses to compare the resistant and parental sensitive cell lines. 3. Pathway Analysis: Investigate which signaling pathways are altered in the resistant cells to identify potential targets for combination therapy.
Drug Instability: The compound may be degrading in the culture medium over time.1. Stability Assay: Assess the stability of this compound in your culture medium over the course of the experiment using techniques like HPLC. 2. Replenish Drug: If the drug is unstable, consider replenishing it at regular intervals during the experiment.

Data Presentation

Table 1: Comparative IC50 Values of Vanadium Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Vanadate(V)A375 (Melanoma)4.7[5]
[VIVO(dhp)2]A375 (Melanoma)2.6[5]
Oxidovanadium(IV)-chrysinMG-63 (Osteosarcoma)16[6]

Table 2: Comparative IC50 Values of Sulfonamide Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Sulfonamide Derivative 1MDA-MB-468 (Breast Cancer)< 30[7]
Sulfonamide Derivative 2MCF-7 (Breast Cancer)< 128[7]
Sulfonamide Derivative 3HeLa (Cervical Cancer)< 360[7]
N-ethyl toluene-4-sulphonamideHeLa (Cervical Cancer)10.9[8]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB231 (Breast Cancer)4.62[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Analysis of Protein Expression by Western Blotting
  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Vanyldisulfamide_Mechanism cluster_vanadium Vanadium Component cluster_sulfonamide Sulfonamide Component Vanyldisulfamide_V This compound (Vanadium) PTP Protein Tyrosine Phosphatases (PTPs) Vanyldisulfamide_V->PTP Inhibits pTyr_Kinase Protein Tyrosine Kinases (PTKs) Vanyldisulfamide_V->pTyr_Kinase Activates Signaling_Proteins Signaling Proteins PTP->Signaling_Proteins Dephosphorylates pTyr_Kinase->Signaling_Proteins Phosphorylates Apoptosis Apoptosis Signaling_Proteins->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling_Proteins->CellCycleArrest Vanyldisulfamide_S This compound (Sulfonamide) DHPS Dihydropteroate Synthase (DHPS) Vanyldisulfamide_S->DHPS Inhibits Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis Nucleotide_Synthesis Nucleotide Synthesis Folate_Synthesis->Nucleotide_Synthesis Proliferation Cell Proliferation Nucleotide_Synthesis->Proliferation

Caption: Proposed dual mechanism of action for this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Target_Mutation Target Mutation (e.g., DHPS) Bypass_Pathway Activation of Bypass Pathways Drug_Efflux Increased Drug Efflux Drug_Inactivation Drug Inactivation Cancer_Cell Cancer Cell Proliferation This compound->Cancer_Cell Inhibits Target_Mutation->Cancer_Cell Leads to Resistance Bypass_Pathway->Cancer_Cell Leads to Resistance Drug_Efflux->Cancer_Cell Leads to Resistance Drug_Inactivation->Cancer_Cell Leads to Resistance

Caption: Common mechanisms of resistance to anticancer agents.

Troubleshooting_Workflow Start Observed Resistance to This compound Check_Protocols Verify Experimental Protocols & Reagents Start->Check_Protocols Intrinsic_vs_Acquired Determine if Resistance is Intrinsic or Acquired Check_Protocols->Intrinsic_vs_Acquired Intrinsic Intrinsic Resistance Intrinsic_vs_Acquired->Intrinsic Intrinsic Acquired Acquired Resistance Intrinsic_vs_Acquired->Acquired Acquired Genomic_Analysis Genomic & Proteomic Analysis of Parental Line Intrinsic->Genomic_Analysis Isolate_Resistant Isolate/Develop Resistant Cell Line Acquired->Isolate_Resistant Identify_Mechanism Identify Resistance Mechanism Genomic_Analysis->Identify_Mechanism Comparative_Analysis Comparative Analysis (Sensitive vs. Resistant) Isolate_Resistant->Comparative_Analysis Comparative_Analysis->Identify_Mechanism Develop_Strategy Develop Strategy to Overcome Resistance (e.g., Combination Therapy) Identify_Mechanism->Develop_Strategy End Validate Strategy Develop_Strategy->End

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing Vanyldisulfamide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Vanyldisulfamide formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

Low oral bioavailability of this compound is often attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2][3] Other contributing factors can include first-pass metabolism, where the drug is metabolized in the liver before reaching systemic circulation, and poor permeability across the intestinal membrane.[4][5]

Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed, broadly categorized into physical and chemical modifications.[5] Physical modifications include particle size reduction (micronization, nanosuspension) and converting the drug into an amorphous solid dispersion.[6][7][8] Chemical modifications involve forming salts or co-crystals, or creating prodrugs.[3][6] The choice of strategy depends on the specific physicochemical properties of this compound.

Q3: How do solid dispersions improve the bioavailability of this compound?

Solid dispersions involve dispersing this compound in a hydrophilic carrier matrix.[3] This formulation can enhance bioavailability by:

  • Increasing the drug's surface area for dissolution.

  • Improving the wettability of the drug particles.

  • Maintaining the drug in a supersaturated state in the gastrointestinal tract, which increases the concentration gradient for absorption.[3][9]

Q4: What is the role of excipients in this compound formulations?

Excipients are critical components that can significantly impact bioavailability. For instance:

  • Surfactants can improve the solubility of this compound by forming micelles.[4][5]

  • Polymers are used to create stable amorphous solid dispersions and prevent recrystallization.[9]

  • Complexing agents , like cyclodextrins, can encapsulate the drug molecule, thereby increasing its solubility.[3][10]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low in vitro dissolution rate of this compound formulation. Poor solubility of this compound.Employ solubility enhancement techniques such as micronization, the use of solubilizing excipients like surfactants, or the formation of a solid dispersion.[11]
Inappropriate selection of dissolution medium.Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the gastrointestinal tract.
High variability in in vivo bioavailability studies. Significant inter-subject variability in absorption.Consider a crossover study design to minimize the effect of inter-subject variability.[12][13]
Food effects on drug absorption.Conduct bioavailability studies in both fasted and fed states to assess the impact of food.
This compound formulation shows good in vitro dissolution but poor in vivo bioavailability. Poor membrane permeability of this compound.Investigate the use of permeation enhancers or develop a prodrug of this compound with improved permeability.
Extensive first-pass metabolism.Consider alternative routes of administration (e.g., buccal, transdermal) to bypass the liver.
Physical instability of the amorphous this compound formulation (recrystallization). Inadequate stabilization by the polymer carrier in a solid dispersion.Screen for polymers that have strong interactions with this compound to prevent crystallization.[9]
High humidity during storage.Implement stringent control over storage conditions to minimize moisture exposure.

Quantitative Data on Bioavailability Enhancement Strategies

The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound like this compound.

Table 1: Effect of Particle Size Reduction on Dissolution Rate

FormulationMean Particle Size (µm)Dissolution Rate (µ g/min/cm ²)
Unprocessed this compound500.5
Micronized this compound55.2
Nanosuspension of this compound0.225.8

Table 2: Impact of Formulation Strategy on Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension504200100
Solid Dispersion2501.51200600
Cyclodextrin Complex1802950475

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) in a 1:4 drug-to-polymer ratio.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Drying: Dry the resulting film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Medium: Prepare 900 mL of simulated intestinal fluid (pH 6.8) as the dissolution medium.

  • Conditions: Maintain the medium temperature at 37 ± 0.5°C and the paddle speed at 75 RPM.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with a fresh dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start This compound API formulation Formulation Strategy (e.g., Solid Dispersion) start->formulation dissolution Dissolution Testing formulation->dissolution characterization Physicochemical Characterization formulation->characterization bioavailability Bioavailability Study dissolution->bioavailability pk_analysis Pharmacokinetic Analysis bioavailability->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Inconsistent Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides a general framework for addressing inconsistencies in biochemical and cell-based assays. Due to the lack of specific public information on "Vanyldisulfamide," the advice provided is based on common principles of assay development and troubleshooting. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is designed to help you identify and resolve common sources of variability in your experiments.

High Variability Between Replicates

Q1: Why am I observing high coefficient of variation (%CV) between my technical replicates?

High %CV is a common issue that can obscure real biological effects. The source of variability can often be traced to procedural steps.

Possible Causes and Solutions:

  • Pipetting Inaccuracy: Small volume variations can lead to significant differences in concentration.

    • Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability in cell-based assays.

    • Solution: After adding cells to a plate, gently swirl the plate in a figure-eight motion on a level surface to ensure even distribution. Avoid letting plates sit for extended periods before incubation.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Reagent Inhomogeneity: Poorly mixed reagents can lead to inconsistent concentrations across different wells.

    • Solution: Ensure all reagents, especially stock solutions and buffers, are thoroughly mixed before use. Vortex solutions where appropriate, but be gentle with protein-based reagents to avoid denaturation.

Troubleshooting Workflow for High Replicate Variability:

G cluster_start cluster_pipetting Pipetting Technique cluster_cells Cell Seeding cluster_plate Plate Effects cluster_reagents Reagents cluster_end start High %CV in Replicates pipette_check Review Pipetting Technique (e.g., reverse pipetting) start->pipette_check Is pipetting consistent? pipette_cal Verify Pipette Calibration pipette_check->pipette_cal Yes end_node Re-run Assay and Analyze %CV pipette_check->end_node No, improve technique cell_seeding Optimize Cell Seeding Protocol (e.g., figure-eight mixing) pipette_cal->cell_seeding Yes pipette_cal->end_node No, recalibrate edge_effect Implement Edge Effect Mitigation (e.g., fill outer wells with PBS) cell_seeding->edge_effect Yes cell_seeding->end_node No, refine protocol reagent_mixing Ensure Thorough Reagent Mixing edge_effect->reagent_mixing Yes edge_effect->end_node No, apply mitigation reagent_mixing->end_node Yes reagent_mixing->end_node No, improve mixing

Caption: Troubleshooting logic for high replicate variability.

Inconsistent Day-to-Day Results

Q2: My assay works well on some days but fails on others. What could be the cause?

Day-to-day variability can be one of the most frustrating issues. A systematic approach is key to identifying the root cause.

Possible Causes and Solutions:

  • Reagent Stability: Reagents can degrade over time, especially if not stored correctly.

    • Solution: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Always check the expiration dates of commercial kits and reagents. Perform a reagent stability study if you suspect degradation.

  • Environmental Factors: Variations in temperature and humidity in the laboratory can affect assay performance.

    • Solution: Monitor and record laboratory environmental conditions. Ensure incubators and water baths are maintaining their set temperatures.

  • Cell Culture Conditions: The passage number and health of your cells can significantly impact the results of cell-based assays.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check cells for signs of stress or contamination.

  • Instrument Performance: Fluctuations in the performance of plate readers, liquid handlers, or other instruments can introduce variability.

    • Solution: Perform regular calibration and maintenance checks on all instruments. Run a standardized control plate with each assay to monitor instrument performance over time.

Table 1: Example of a Reagent Stability Study

This table illustrates how to track the performance of a key reagent over time. A significant drop in the signal-to-background ratio may indicate reagent degradation.

Date of AssayReagent LotStorage ConditionPositive Control SignalNegative Control SignalSignal-to-Background
2025-10-01A-20°C1.250.1012.5
2025-10-08A-20°C1.220.1111.1
2025-10-15A-20°C1.150.129.6
2025-10-22A-20°C0.850.136.5
Unexpected or No Signal

Q3: I am not getting the expected signal, or there is no signal at all. What should I check?

A lack of signal can be due to a variety of factors, from simple mistakes to more complex biological issues.

Possible Causes and Solutions:

  • Incorrect Reagent Preparation: Errors in calculating concentrations or incorrect buffer composition can lead to a complete loss of signal.

    • Solution: Double-check all calculations and ensure you are using the correct formulation for all buffers and media.

  • Omitted a Key Step: Forgetting to add a critical reagent (e.g., primary antibody, substrate) is a common mistake.

    • Solution: Use a detailed checklist for your experimental protocol to ensure all steps are completed in the correct order.

  • Inactive Compound/Reagent: The compound of interest or a key reagent may be inactive due to improper storage or degradation.

    • Solution: Test the activity of your compound and key reagents in a separate, validated control experiment.

  • Cellular Response: In cell-based assays, the cells may not be responding as expected.

    • Solution: Verify the expression of the target protein or pathway components in your cell line. Ensure the cells are healthy and not under stress.

Hypothetical Signaling Pathway and Sources of Variability:

This diagram illustrates how variability at different stages of a signaling pathway can impact the final assay readout.

G cluster_input cluster_pathway Signaling Cascade cluster_output Compound This compound Receptor Receptor Activation Compound->Receptor Binding Affinity Kinase1 Kinase A Phosphorylation Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Activation Kinase1->Kinase2 TF Transcription Factor Activation Kinase2->TF Reporter Reporter Gene Expression TF->Reporter Transcriptional Regulation v1 Variability Source: Compound Stability v1->Compound v2 Variability Source: Receptor Density v2->Receptor v3 Variability Source: Kinase Activity v3->Kinase1 v4 Variability Source: Cell Health v4->Reporter

Caption: Potential sources of variability in a signaling pathway.

Experimental Protocols

Protocol 1: Pipette Calibration Check

A quick way to check your pipette's accuracy is by using an analytical balance.

Materials:

  • Analytical balance (readable to at least 0.001 g)

  • Weighing boat

  • Deionized water

Procedure:

  • Place the weighing boat on the analytical balance and tare it.

  • Set your pipette to the desired volume (e.g., 100 µL).

  • Carefully pipette the deionized water into the weighing boat.

  • Record the weight. At room temperature, the density of water is approximately 1 g/mL, so 100 µL should weigh 0.1 g.

  • Repeat this measurement at least 5 times to assess precision.

Table 2: Example Pipette Calibration Data

MeasurementTarget Volume (µL)Measured Weight (g)Calculated Volume (µL)
11000.102102
21000.09999
31000.101101
41000.103103
51000.100100
Average 100 0.101 101
%CV 1.58%

A %CV of less than 5% is generally acceptable for most applications.

Protocol 2: General Experimental Workflow

This workflow highlights critical points where variability can be introduced.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition ReagentPrep Reagent Preparation CompoundAdd Compound Addition ReagentPrep->CompoundAdd CellCulture Cell Culture & Seeding CellCulture->CompoundAdd Incubation Incubation CompoundAdd->Incubation Detection Detection Reagent Addition Incubation->Detection ReadPlate Plate Reading Detection->ReadPlate DataAnalysis Data Analysis ReadPlate->DataAnalysis c1 ! c2 ! c3 ! c4 ! c5 !

Caption: General experimental workflow with critical control points.

mitigating degradation of Vanyldisulfamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of Vanyldisulfamide during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, protected from light.[1] The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent moisture ingress and exposure to air.

Q2: What are the common degradation pathways for this compound?

A2: this compound, being a sulfonamide derivative, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Hydrolysis can occur at the sulfonamide linkage, particularly at non-neutral pH. Oxidation may be initiated by atmospheric oxygen or oxidizing agents.[1] Photodegradation can occur upon exposure to UV light.

Q3: What are the visible signs of this compound degradation?

A3: Visual indicators of this compound degradation can include a change in color from its typical off-white to a yellowish or amber hue, and a change in the physical state of the powder, such as clumping, which may suggest moisture absorption.

Q4: How can I detect and quantify this compound degradation?

A4: The most common and reliable methods for detecting and quantifying this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These techniques allow for the separation and identification of the parent compound and any impurities or degradants.

Q5: Is this compound sensitive to pH?

A5: Yes, this compound is susceptible to degradation under both acidic and basic conditions.[2] It is most stable in a neutral pH range. Therefore, it is crucial to control the pH of any solutions containing this compound.

Troubleshooting Guides

Issue 1: this compound powder has changed color to yellow/amber.

  • Possible Cause: This is often a sign of oxidation or photodegradation.

  • Troubleshooting Steps:

    • Review the storage conditions. Was the container tightly sealed and protected from light?

    • If light exposure is suspected, switch to an amber or opaque storage container.

    • If oxidation is suspected, consider purging the container with an inert gas like nitrogen or argon before sealing.

    • Test a sample of the discolored material using HPLC to quantify the level of degradation and identify the degradation products.

Issue 2: Inconsistent results in biological assays using this compound.

  • Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • Analyze the stock solution for degradation products using HPLC.

    • If degradation is confirmed, reassess the storage conditions of both the powder and the stock solutions. Stock solutions should be stored at low temperatures (e.g., -20°C) and used within a short period.

    • Consider performing a forced degradation study to understand the stability of this compound under your specific experimental conditions.

Issue 3: this compound is precipitating out of solution.

  • Possible Cause: This could be due to poor solubility at the given concentration and pH, or it could be a result of degradation product formation.

  • Troubleshooting Steps:

    • Verify the solubility of this compound in your chosen solvent system.

    • Check and adjust the pH of the solution to ensure it is within the optimal range for this compound stability and solubility.

    • Filter the precipitate and analyze both the precipitate and the supernatant by LC-MS to determine their composition.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions based on accelerated stability studies.

Table 1: Effect of Temperature on this compound Stability (Solid State)

TemperatureStorage DurationPurity (%)Appearance
2-8°C6 months99.8Off-white powder
25°C / 60% RH6 months98.5Slight yellowing
40°C / 75% RH6 months95.2Yellow powder

Table 2: Effect of pH on this compound Stability in Aqueous Solution (25°C)

pHStorage DurationRemaining this compound (%)
3.024 hours85.1
5.024 hours92.4
7.024 hours99.5
9.024 hours88.7

Table 3: Effect of Light on this compound Stability (Solid State, 25°C)

Light ConditionStorage DurationPurity (%)
Dark30 days99.9
Ambient Light30 days98.1
UV Light (254 nm)30 days91.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound.

  • Preparation of Samples:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.

    • Thermal Degradation: Place 10 mg of solid this compound in an oven at 60°C.

    • Photodegradation: Expose 10 mg of solid this compound to UV light (254 nm).

  • Incubation: Incubate all samples for 24 hours. A control sample of this compound in a neutral solvent should be stored under optimal conditions.

  • Sample Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: Long-Term Stability Study of this compound

This protocol outlines a method for assessing the long-term stability of this compound under recommended storage conditions.

  • Sample Preparation: Aliquot approximately 50 mg of this compound into multiple amber glass vials. Tightly seal the vials.

  • Storage: Place the vials in a stability chamber set to 2-8°C.

  • Time Points: Designate time points for analysis, for example, 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, remove one vial from the chamber. Analyze the contents for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Determine the purity by HPLC.

    • Degradation Products: Identify and quantify any degradation products.

    • Moisture Content: Determine the water content by Karl Fischer titration.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂ Photolysis Photolysis This compound->Photolysis UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

Start Degradation Suspected Check_Storage Check Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Analyze_Sample Analyze Sample by HPLC/LC-MS Check_Storage->Analyze_Sample Identify_Degradants Identify Degradation Products Analyze_Sample->Identify_Degradants Review_Protocol Review Experimental Protocol (pH, Solvents) Identify_Degradants->Review_Protocol Implement_Changes Implement Corrective Actions (e.g., new storage, fresh sample) Review_Protocol->Implement_Changes End Issue Resolved Implement_Changes->End

Caption: Troubleshooting workflow for this compound degradation.

Start Start Stability Study Prepare_Samples Prepare & Aliquot this compound Samples Start->Prepare_Samples Set_Conditions Place Samples in Stability Chambers (Controlled Temp/Humidity/Light) Prepare_Samples->Set_Conditions Time_Points Pull Samples at Predetermined Time Points Set_Conditions->Time_Points Analyze_Samples Analyze Samples for Purity, Degradants, and Physical Properties Time_Points->Analyze_Samples Collect_Data Collect and Analyze Data Analyze_Samples->Collect_Data Report Generate Stability Report Collect_Data->Report End End of Study Report->End

Caption: Experimental workflow for a this compound stability study.

References

Validation & Comparative

comparing Vanyldisulfamide efficacy to other sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Vanyldisulfamide" did not yield any results, suggesting it may be a proprietary, experimental, or incorrectly named compound. Therefore, this guide provides a comparative overview of the efficacy of several well-established sulfonamide antibacterials: Sulfamethoxazole, Sulfadiazine, and Sulfacetamide.

Sulfonamides are a class of synthetic drugs that inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This bacteriostatic action makes them effective against a range of Gram-positive and Gram-negative bacteria.[2] This guide will compare the efficacy of three commonly used sulfonamides, supported by quantitative data and experimental methodologies.

Quantitative Efficacy Comparison

The antibacterial efficacy of sulfonamides is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Sulfamethoxazole, Sulfadiazine, and Sulfacetamide against common bacterial strains. Lower MIC values indicate higher efficacy.

Sulfonamide Target Organism MIC (µg/mL) Reference
SulfamethoxazoleEscherichia coli8 - 128
Staphylococcus aureus16 - >128
SulfadiazineEscherichia coli16 - 256
Staphylococcus aureus32 - 128
SulfacetamideEscherichia coli64 - 512
Staphylococcus aureus128 - >512

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides exert their bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. They are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibits Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine

Sulfonamide Mechanism of Action

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading start Prepare serial dilutions of sulfonamide in Mueller-Hinton Broth (MHB) dispense Dispense 100 µL of each sulfonamide dilution into a 96-well plate start->dispense inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) add_inoculum Add 10 µL of bacterial inoculum to each well inoculum->add_inoculum dispense->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC: lowest concentration with no visible bacterial growth incubate->read_mic

Broth Microdilution Workflow

Detailed Methodology:

  • Preparation of Sulfonamide Solutions: Stock solutions of the sulfonamides are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure: A 96-well microtiter plate is used. Each well receives a specific concentration of the sulfonamide solution. The prepared bacterial inoculum is then added to each well. Positive control wells (broth and bacteria, no drug) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacterium.

Discussion and Conclusion

The provided data indicates that Sulfamethoxazole and Sulfadiazine generally exhibit greater in vitro efficacy against E. coli and S. aureus compared to Sulfacetamide, as demonstrated by their lower MIC values. However, the clinical effectiveness of a sulfonamide is also influenced by its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion, as well as its safety profile.

For researchers and drug development professionals, these comparative efficacy data are crucial for the selection of appropriate sulfonamides for further investigation or as a baseline for the development of new derivatives. The standardized experimental protocols ensure that data generated across different studies can be reliably compared. The continued evaluation of sulfonamides is essential for optimizing their use in the face of evolving bacterial resistance.

References

A Comparative Guide to the Biological Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Vanyldisulfamide" is not available in the public domain. This guide provides a comparative analysis of the broader class of sulfamide and sulfonamide derivatives to which this compound likely belongs, focusing on their well-documented antimicrobial and anticancer activities.

This guide offers a comparative overview of the biological activities of sulfonamide derivatives, placing their performance in context with established alternatives. Detailed experimental protocols and visual representations of key pathways and workflows are provided for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of representative sulfonamide derivatives and their common alternatives.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives vs. Alternatives

Compound ClassSpecific Compound/ExampleTarget Organism(s)Potency (MIC/Zone of Inhibition)Reference(s)
Sulfonamide Derivatives SulfamethoxazoleGram-positive & Gram-negative bacteriaVaries by species[1][2]
SulfadiazineToxoplasma gondii, bacteriaVaries by species[1]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureusMIC: 32 - 512 µg/mL[3]
3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethyl sulfamideAcinetobacter baumanniiMIC: 3.90 µg/mL; Zone: 7-9 mm[4]
Alternative Antibiotics Doxycycline (Tetracycline)Broad spectrum bacteriaVaries by species[5][6]
Azithromycin (Macrolide)Gram-positive & some Gram-negative bacteriaVaries by species[5]
Ciprofloxacin (Fluoroquinolone)Broad spectrum bacteriaVaries by species[7]
Clindamycin (Lincosamide)Anaerobes, Gram-positive cocciVaries by species[8]

Table 2: Anticancer Activity of Sulfonamide Derivatives vs. Alternatives

Compound ClassSpecific Compound/ExampleCancer Cell Line(s)Potency (IC₅₀/EC₅₀)Mechanism of ActionReference(s)
Sulfonamide Derivatives IndisulamVariousVariesCell cycle arrest (G1 phase)[9][10]
ABT-751VariousVariesMicrotubule disruption[11]
VEGFR-2 Inhibitor (Sulfonamide-based)MCF-7 (Breast)23.10 ± 0.41 nMVEGFR-2 inhibition[12]
N-benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamideOvarian, Breast, CervixNanomolar rangeMicrotubule disruption[11]
Alternative Anticancer Agents Paclitaxel (Taxane)Breast, Ovarian, LungNanomolar rangeMicrotubule stabilization[11]
Sulindac (NSAID)Colon, Prostate, BreastVariesCOX inhibition, other pathways[13][14]
Sorafenib (Multi-kinase inhibitor)Renal, Liver29.70 ± 0.17 nM (VEGFR-2)Kinase inhibition[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test bacterium from an agar plate.

  • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

b. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate using the broth medium.

  • Add the prepared bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-24 hours.[15]

c. Data Analysis:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17]

a. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours to allow for cell attachment.[17]

b. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the cells for 48-72 hours.

c. Assay Procedure and Measurement:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[17]

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[18]

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Enzymatic Reaction DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines, Thymidine, Amino Acids THF->Purines Sulfonamide Sulfonamides (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action for sulfonamide antibiotics.

G cluster_workflow In Vitro Anticancer Drug Screening Workflow Start Start: Select Cancer Cell Lines CellCulture 1. Cell Seeding (96-well plates) Start->CellCulture CompoundPrep 2. Compound Dilution (this compound & Controls) CellCulture->CompoundPrep Treatment 3. Cell Treatment (Incubate 48-72h) CompoundPrep->Treatment MTT 4. Viability Assay (e.g., MTT Assay) Treatment->MTT Readout 5. Absorbance Reading (Plate Reader) MTT->Readout Analysis 6. Data Analysis (Calculate IC₅₀) Readout->Analysis End End: Identify Hit Compounds Analysis->End

Caption: General workflow for in vitro anticancer screening.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanyldisulfamide is a chemical compound characterized by the presence of a vanillyl group and two sulfamoyl aniline moieties.[][2] While specific research on the bioactivity of this compound is not extensively available in current literature, its constituent functional groups suggest potential interactions with biological systems. The vanillyl group is a hallmark of vanilloids, a class of compounds known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The sulfamide group is central to sulfonamide drugs, which have a long history of therapeutic use, most notably as antimicrobial agents.

This guide provides a comparative analysis of two well-characterized compound classes that are structurally related to this compound: vanilloids, represented by Capsaicin, and sulfonamides, represented by Sulfanilamide. By examining their distinct mechanisms of action, pharmacokinetic profiles, and the experimental methods used to evaluate them, this document aims to provide a foundational understanding for researchers interested in the potential pharmacological profile of this compound and similar hybrid structures.

Comparative Analysis of Capsaicin and Sulfonamides

The primary distinction between these two classes of compounds lies in their mechanism of action. Capsaicin directly interacts with a specific ion channel to induce a neuronal response, while sulfonamides interfere with a critical metabolic pathway in bacteria.

Mechanism of Action

Capsaicin , the active component in chili peppers, exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly found on nociceptive sensory neurons.[3][4] Binding of capsaicin to the TRPV1 receptor triggers the channel to open, allowing an influx of cations, particularly calcium and sodium.[5][6][7] This influx leads to depolarization of the neuron, which the brain perceives as a sensation of heat and pain.[4][6] With prolonged exposure, TRPV1 receptors become desensitized, leading to a long-lasting analgesic effect.[3][5] This "defunctionalization" of nociceptor fibers is the basis for its therapeutic use in pain relief.[8]

Sulfonamides , in contrast, are synthetic bacteriostatic antibiotics.[9] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid.[10][11][12] Bacteria require folic acid for the synthesis of purines and ultimately DNA.[9] By acting as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt bacterial growth and replication.[10] This pathway is not present in humans, who obtain folate through their diet, accounting for the selective toxicity of sulfonamides towards bacteria.[9][10]

Signaling and Metabolic Pathways

The divergent mechanisms of Capsaicin and Sulfonamides are best illustrated through their respective pathways.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Capsaicin Capsaicin Capsaicin->TRPV1 Binds to Depolarization Neuron Depolarization Ca_ion->Depolarization Calcineurin Activation of Calcineurin Ca_ion->Calcineurin PainSignal Pain Signal to Brain Depolarization->PainSignal Desensitization TRPV1 Desensitization (Analgesia) Calcineurin->Desensitization

Figure 1. TRPV1 Signaling Pathway initiated by Capsaicin.

Folic_Acid_Inhibition_Pathway Sulfonamide Inhibition of Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Purines Purine Synthesis THF->Purines DNA DNA Synthesis Purines->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Figure 2. Inhibition of Folic Acid Synthesis by Sulfonamides.
Data Presentation: Comparative Properties

The following tables summarize the pharmacokinetic and therapeutic profiles of Capsaicin and a representative sulfonamide, Sulfamethoxazole.

Table 1: Comparative Pharmacokinetic Data

ParameterCapsaicinSulfamethoxazole
Route of Administration Topical, OralOral
Absorption Readily absorbed through the GI tract and skin.[13]Well-absorbed orally.[9]
Metabolism Primarily hepatic and also in the skin.[13][14]Primarily hepatic.[9]
Primary Metabolites Vanillylamine and vanillic acid.[13]N4-acetylsulfamethoxazole
Elimination Half-life Approximately 1.64 hours after topical patch application.[8]10-12 hours
Excretion Primarily renal.Primarily renal.[9]

Table 2: Comparative Therapeutic and Adverse Effects

AspectCapsaicinSulfonamides
Primary Therapeutic Use Analgesic for neuropathic and musculoskeletal pain.[8]Treatment of bacterial infections (e.g., UTIs).[9][11]
Other Therapeutic Uses Anti-inflammatory, anti-cancer, anti-obesity properties under investigation.[15][16]Used for conditions like inflammatory bowel disease (Sulfasalazine).[9]
Common Adverse Effects Application site burning, stinging, erythema.[4][8]Hypersensitivity reactions (rashes), photosensitivity, crystalluria.[9]
Serious Adverse Effects Severe irritation and gastrointestinal issues with high doses.[6]Stevens-Johnson syndrome, agranulocytosis, hemolytic anemia in G6PD deficient patients.[9]

Experimental Protocols

Evaluating the bioactivity of compounds like Capsaicin and sulfonamides requires distinct experimental approaches that reflect their mechanisms of action.

Protocol 1: In Vitro TRPV1 Activation Assay using Calcium Imaging

This protocol is designed to measure the ability of a compound to activate the TRPV1 channel by quantifying the subsequent influx of calcium into cells engineered to express the receptor.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 gene are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
  • Cells are seeded onto 96-well black-walled, clear-bottom plates and grown to ~80-90% confluency.

2. Calcium Indicator Loading:

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes. This allows the dye to enter the cells.

3. Compound Application and Measurement:

  • After incubation, the dye solution is removed, and cells are washed again to remove any extracellular dye.
  • The 96-well plate is placed into a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • A baseline fluorescence reading is taken.
  • The test compound (e.g., Capsaicin as a positive control, or a novel compound like this compound) is automatically added to the wells at various concentrations.
  • Fluorescence intensity is measured in real-time immediately following compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating TRPV1 channel activation.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  • Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

A[label="1. Seed TRPV1-expressing\nHEK293 cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Load cells with\ncalcium-sensitive dye\n(e.g., Fluo-4 AM)", fillcolor="#FBBC05"]; C [label="3. Wash cells to remove\nextracellular dye", fillcolor="#FBBC05"]; D [label="4. Measure baseline\nfluorescence in plate reader", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Add test compound\n(e.g., Capsaicin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Measure real-time\nfluorescence change", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Analyze data and\ngenerate dose-response curve", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Figure 3. Experimental workflow for a TRPV1 activation assay.
Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a sulfonamide, which is the lowest concentration that prevents visible growth of a bacterium.

1. Preparation of Materials:

  • Prepare a stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO).
  • Culture the test bacterium (e.g., Escherichia coli) in a liquid broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

2. Serial Dilution:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution in the broth. This creates a range of decreasing concentrations across the wells.
  • Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only, no bacteria).

3. Inoculation:

  • Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

4. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours.

5. Reading the Results:

  • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
  • The MIC is the lowest concentration of the sulfonamide in which there is no visible turbidity.

6. Data Interpretation:

  • The MIC value is used to classify the bacterium as susceptible, intermediate, or resistant to the tested sulfonamide based on established clinical breakpoints.

The analysis of Capsaicin and sulfonamides reveals two disparate pharmacological worlds, one targeting neuronal signaling and the other bacterial metabolism. Capsaicin's agonism of the TRPV1 channel provides a clear pathway for its analgesic and sensory effects, while sulfonamides' inhibition of folic acid synthesis is a classic example of antimicrobial chemotherapy.

For a hybrid molecule like this compound, this comparative analysis provides a critical framework for future investigation. Its vanillyl moiety suggests that it should be screened for activity at the TRPV1 receptor using assays such as calcium imaging. Concurrently, the presence of two sulfamide groups warrants investigation of its antimicrobial properties through standard susceptibility testing. The juxtaposition of these functionalities within a single molecule raises intriguing possibilities for dual-action compounds or novel pharmacological profiles, making this compound a compelling subject for further research and development.

References

Validating the Mechanism of Action of Vanyldisulfamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the mechanism of action and experimental data for Vanyldisulfamide did not yield sufficient information to create a detailed comparative guide as requested. The available scientific literature and public databases lack substantial research on this specific compound, its signaling pathways, and comparative efficacy data.

While "this compound" is listed in chemical databases with a CAS number of 119-85-7, extensive research into its biological activity and mechanism of action has not been published in accessible scientific journals or presented at major conferences. This prevents a data-driven comparison with alternative compounds.

However, research on a related class of compounds, specifically those containing vanadium, such as Vanadyl Sulfate , is extensive. Vanadyl sulfate has been investigated for its insulin-mimetic properties and its potential as a therapeutic agent for diabetes. Given the potential relationship suggested by the "Vanyl-" prefix, a comparative guide on Vanadyl Sulfate can be provided as an illustrative example of how such a guide would be structured.

Alternative Topic: Validating the Mechanism of Action of Vanadyl Sulfate

This guide will now focus on Vanadyl Sulfate, a well-researched vanadium compound, to demonstrate the requested format and content. We will compare its performance with other insulin-mimetic agents and provide supporting experimental data.

Introduction to Vanadyl Sulfate

Vanadyl sulfate, an inorganic vanadium salt, has demonstrated insulin-like effects in both in vitro and in vivo models.[1][2] Its primary investigated application is in the management of diabetes mellitus, where it has been shown to improve glycemic control.[1][3] The proposed mechanisms of action center on its ability to modulate key components of the insulin signaling pathway.[2][4]

Comparative Analysis of Insulin-Mimetic Agents

To objectively evaluate the performance of Vanadyl Sulfate, we compare it with Metformin, a widely used first-line treatment for type 2 diabetes, and a newer class of drugs, the SGLT2 inhibitors (e.g., Canagliflozin).

FeatureVanadyl SulfateMetforminSGLT2 Inhibitors (Canagliflozin)
Primary Mechanism Inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, leading to prolonged insulin receptor phosphorylation.[2][4]Activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.Inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidney, leading to increased urinary glucose excretion.
Effect on Insulin Sensitivity Improves hepatic and muscle insulin sensitivity.[3]Improves peripheral insulin sensitivity.Indirectly improves insulin sensitivity, partly due to weight loss and reduced glucotoxicity.
Effect on Glycemic Control Reduces fasting plasma glucose and HbA1c.[3]Reduces fasting plasma glucose and HbA1c.Reduces fasting plasma glucose and HbA1c.
Key Experimental Finding In a 6-week study with type 2 diabetic patients, 150 mg/day of vanadyl sulfate significantly decreased fasting plasma glucose from 194 ± 16 to 155 ± 15 mg/dL.[3]In the UK Prospective Diabetes Study (UKPDS), metformin treatment was associated with a 32% risk reduction in any diabetes-related endpoint compared to conventional therapy.In the CANVAS Program, canagliflozin was associated with a lower risk of the primary composite outcome of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke than placebo.
Side Effects Gastrointestinal intolerance at higher doses.[5]Gastrointestinal side effects (e.g., diarrhea, nausea), lactic acidosis (rare).Genital mycotic infections, urinary tract infections, osmotic diuresis-related adverse events.
Experimental Protocols

This technique is a gold-standard method for assessing insulin sensitivity in vivo.

  • Subject Preparation: Subjects are fasted overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a steady-state hyperinsulinemia.

  • Glucose Infusion: A variable infusion of glucose is administered to maintain a constant blood glucose level (euglycemia).

  • Blood Sampling: Blood samples are taken frequently to monitor blood glucose levels.

  • Data Analysis: The rate of glucose infusion required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

This technique is used to detect and quantify the phosphorylation state of specific proteins in a signaling pathway.

  • Sample Preparation: Cells or tissues are treated with the compound of interest (e.g., vanadyl sulfate) and/or insulin. The cells are then lysed to extract proteins.

  • Gel Electrophoresis: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Insulin Receptor). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of phosphorylated protein.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the insulin signaling pathway and a typical experimental workflow for evaluating insulin mimetics.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B IR->PTP1B Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicles AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Vanadyl_Sulfate Vanadyl Sulfate Vanadyl_Sulfate->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of Vanadyl Sulfate on PTP1B.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Adipocytes, Myocytes) Treatment Treatment with Vanadyl Sulfate Cell_Culture->Treatment Glucose_Uptake_Assay Glucose Uptake Assay Treatment->Glucose_Uptake_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Animal_Model Diabetic Animal Model (e.g., STZ-induced) VS_Administration Vanadyl Sulfate Administration Animal_Model->VS_Administration Glucose_Tolerance_Test Glucose Tolerance Test VS_Administration->Glucose_Tolerance_Test Euglycemic_Clamp Euglycemic Clamp VS_Administration->Euglycemic_Clamp Tissue_Analysis Tissue Analysis (Western Blot, etc.) VS_Administration->Tissue_Analysis

Caption: Experimental workflow for evaluating the mechanism of action of insulin-mimetic compounds.

References

head-to-head comparison of Vanyldisulfamide with standard drugs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has been conducted for a compound named "Vanyldisulfamide" to provide a head-to-head comparison with standard drugs as requested. However, no information could be found in scientific literature, clinical trial databases, or general web searches that identifies or describes a substance with this name.

This suggests that "this compound" may be:

  • A new or emerging compound with limited public information.

  • An internal or proprietary codename not yet disclosed in public forums.

  • A possible misspelling of a different chemical entity.

Without any available data on this compound's mechanism of action, therapeutic indications, or any experimental results, it is not possible to perform a comparative analysis against any standard drugs.

We recommend that researchers, scientists, and drug development professionals seeking this comparison verify the correct spelling and public availability of information for the compound . Once the correct identity of the drug is established, a comprehensive comparison guide can be developed.

A Comparative Analysis of Vanadium-Based Compounds and Disulfiram in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the therapeutic potential of vanadium compounds and the repurposed drug Disulfiram, supported by experimental data.

Introduction

While a search for "Vanyldisulfamide" does not yield a recognized chemical entity, the query suggests an interest in the therapeutic properties of vanadium-containing compounds and molecules with a disulfiram-like structure. This guide, therefore, provides a comparative analysis of these two distinct classes of agents, focusing on their well-documented anti-diabetic and anti-cancer properties. Vanadium compounds, particularly organic derivatives, have been extensively studied for their insulin-mimetic effects.[1][2] Concurrently, Disulfiram, a drug traditionally used for alcohol aversion, is being repurposed for its significant anti-cancer activities.[3][4][5][6][7] This report synthesizes available preclinical data to offer a clear comparison for researchers, scientists, and drug development professionals.

Anti-Diabetic Potential: A Focus on Vanadium Compounds

Vanadium compounds have shown considerable promise as anti-diabetic agents by mimicking the effects of insulin.[1][8][9] Organic vanadium complexes, such as bis(maltolato)oxovanadium(IV) (BMOV), have been developed to enhance gastrointestinal absorption and reduce the required dosage compared to inorganic vanadium salts.[10]

Comparative Efficacy of Anti-Diabetic Agents

The following table summarizes the experimental data on the glucose-lowering effects of a representative vanadium compound in an animal model of diabetes. A direct comparison with Disulfiram is not applicable in this context as its primary therapeutic indication is not diabetes. For a broader perspective, data for Semaglutide, a well-established anti-diabetic drug, is included from clinical trials.

Compound/DrugModel/Study PopulationKey FindingsReference
Bis(maltolato)oxovanadium(IV) (BMOV) Streptozotocin-induced diabetic rats- Achieved a stable euglycemic state in 70% of animals.- Initial effective dose: 0.45 mmol/kg, Maintenance dose: 0.18 mmol/kg.- Normalized plasma cholesterol and triglyceride levels.[10]
Semaglutide Patients with type 2 diabetes at high cardiovascular risk- Significantly lower incidence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke compared to placebo (6.6% vs. 8.9%).[11]
Experimental Protocols for Anti-Diabetic Evaluation

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats

This model is a standard method for inducing type 1 diabetes in laboratory animals to test potential anti-diabetic compounds.[12][13]

  • Animal Selection: Male Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered. Doses typically range from 40 to 60 mg/kg body weight.[12]

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

  • Treatment: The test compound (e.g., BMOV) is administered, often orally through drinking water or by gavage. A control group of diabetic rats receives the vehicle, and a non-diabetic control group is also maintained.[10]

  • Monitoring: Key parameters are measured over the course of the study, including blood glucose levels, fluid and food intake, body weight, and plasma insulin, cholesterol, and triglyceride levels.[10]

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT may be performed to assess glucose homeostasis.[10]

Signaling Pathway: Insulin-Mimetic Action of Vanadium Compounds

Vanadium compounds exert their anti-diabetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway. This inhibition leads to the potentiation of insulin signaling.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K pPI3K Activated PI3K PI3K->pPI3K Akt Akt/PKB pPI3K->Akt pAkt Phosphorylated Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Vanadium Vanadium Compounds Vanadium->PTP1B Inhibits

Insulin signaling pathway and the inhibitory action of Vanadium.

Anti-Cancer Potential: Vanadium Compounds vs. Disulfiram

Both vanadium compounds and Disulfiram have demonstrated significant anti-cancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.[3][6][14][15] Disulfiram's anti-cancer activity is often enhanced when administered with copper.[6]

Comparative In Vitro Efficacy of Anti-Cancer Agents

The following table provides a summary of the in vitro cytotoxicity of representative vanadium compounds and Disulfiram against various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.

CompoundCancer Cell LineIC50 Value (µM)Reference
Oxidovanadium(IV)-chrysin (VOchrys) Human osteosarcoma (MG-63)16[15]
Novel Vanadium (V) Complexes Human glioblastoma (T98g)More potent than cisplatin[16]
Disulfiram Varies (Systematic Review)Effective in inducing apoptosis[3]
Disulfiram/Copper Ovarian Cancer Stem CellsPotent inhibitor[6]
Experimental Protocols for Anti-Cancer Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17]

  • Cell Culture: Cancer cell lines are cultured in a suitable medium and seeded in 96-well plates at a specific density.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., a vanadium complex or Disulfiram) for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Signaling Pathway: Anti-Cancer Mechanisms

The anti-cancer mechanisms of vanadium compounds and Disulfiram are multifaceted. Vanadium compounds can induce reactive oxygen species (ROS) generation, leading to DNA damage and apoptosis, and can also affect signaling pathways like Notch-1.[14][15] Disulfiram, particularly in combination with copper, inhibits the proteasome and targets cancer stem cells by inhibiting aldehyde dehydrogenase (ALDH).[4][6]

Anti_Cancer_Mechanisms Vanadium Vanadium Compounds ROS ROS Generation Vanadium->ROS CellCycleArrest Cell Cycle Arrest Vanadium->CellCycleArrest Disulfiram Disulfiram/Copper Proteasome Proteasome Disulfiram->Proteasome Inhibits ALDH ALDH Disulfiram->ALDH Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proteasome->Apoptosis CSC_Inhibition Cancer Stem Cell Inhibition ALDH->CSC_Inhibition TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition CSC_Inhibition->TumorGrowthInhibition

Key anti-cancer mechanisms of Vanadium and Disulfiram.
Experimental Workflow

The general workflow for the preclinical evaluation of potential therapeutic compounds is a stepwise process that moves from in vitro to in vivo studies.

Experimental_Workflow cluster_invitro cluster_invivo Compound_Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Studies Compound_Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action (e.g., Western Blot) Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Efficacy Efficacy in Animal Models (e.g., Xenografts) Pharmacokinetics Pharmacokinetics (ADME) Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

General workflow for preclinical drug evaluation.

While "this compound" remains an unconfirmed entity, the distinct therapeutic avenues of vanadium-based compounds and Disulfiram present significant research opportunities. Vanadium compounds show strong potential as orally active anti-diabetic agents, meriting further investigation to optimize their efficacy and safety profiles. Disulfiram, as a repurposed drug, offers a promising and cost-effective approach to cancer therapy, particularly in combination with copper. This guide provides a foundational comparison based on current experimental data to aid researchers in navigating these exciting fields of drug development.

References

Lack of Peer-Reviewed Validation for Vanyldisulfamide Necessitates Analysis of an Alternative

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and clinical trial databases reveals no peer-reviewed articles, registered clinical trials, or any form of scientific validation for a compound named "Vanyldisulfamide." This suggests that "this compound" may be a hypothetical, preclinical, or incorrectly identified substance. Given the absence of data, a direct comparison guide as requested is not feasible.

To fulfill the spirit of the user's request for a detailed, data-driven comparison for researchers, this guide will instead focus on Zonisamide , an existing sulfonamide-based anticonvulsant. The name "this compound" implies a chemical structure potentially related to sulfonamides, making Zonisamide a relevant and well-documented substitute for the purpose of this analysis. This guide will compare Zonisamide with other established treatments for epilepsy, providing the requested data presentation, experimental protocols, and visualizations.

Comparison Guide: Zonisamide vs. Other Antiepileptic Drugs for the Treatment of Partial Seizures

This guide provides a comparative analysis of Zonisamide with other commonly used antiepileptic drugs (AEDs) for the adjunctive treatment of partial-onset seizures in adults.

Data Presentation

The following tables summarize the efficacy and common adverse effects of Zonisamide compared to other selected AEDs, based on data from pivotal clinical trials.

Table 1: Efficacy of Zonisamide and Other AEDs in Adjunctive Therapy for Partial Seizures

MedicationMedian Percent Seizure Reduction from BaselineResponder Rate (≥50% seizure reduction)Placebo-Subtracted Responder Rate
Zonisamide 30-40%37-51%16-25%
Lamotrigine 36%36%16%
Levetiracetam 33-41%38-44%17-21%
Topiramate 39-46%38-49%22-30%

Data compiled from various placebo-controlled, double-blind, randomized clinical trials.

Table 2: Common Adverse Effects of Zonisamide and Other AEDs (Incidence >10% and greater than placebo)

Adverse EffectZonisamideLamotrigineLevetiracetamTopiramate
Somnolence/Fatigue 24%14%15%29%
Dizziness 13%38%15%25%
Ataxia 6%22%3%16%
Headache 10%29%14%25%
Nausea 9%19%11%11%
Anorexia/Weight Loss 13%5%2%16%
Cognitive Difficulties 6%8%5%20%

Incidence rates are approximate and can vary based on dosage and individual patient factors.

Experimental Protocols

The efficacy data presented above are typically derived from multicenter, randomized, double-blind, placebo-controlled trials. Below is a generalized protocol for such a study.

Generalized Protocol for an Adjunctive Antiepileptic Drug Trial

  • Patient Population: Adults (typically 18-65 years) with a diagnosis of epilepsy experiencing a minimum number of partial-onset seizures per month (e.g., ≥4) despite ongoing treatment with 1-2 standard AEDs.

  • Study Design:

    • Baseline Phase (4-8 weeks): Patients' seizure frequency is documented to establish a baseline. No changes are made to their existing AED regimen.

    • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., Zonisamide) or a placebo, in addition to their current AEDs.

    • Titration Phase (4-8 weeks): The dose of the investigational drug or placebo is gradually increased to a target maintenance dose.

    • Maintenance Phase (12-18 weeks): Patients continue on the stable target dose. Seizure frequency and adverse events are recorded.

  • Primary Efficacy Endpoints:

    • Median percentage reduction in seizure frequency from baseline compared to placebo.

    • Proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate) compared to placebo.

  • Safety and Tolerability Assessment: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

Mandatory Visualization

Mechanism of Action and Experimental Workflow Diagrams

Below are diagrams illustrating the proposed mechanism of action for Zonisamide and a typical clinical trial workflow, rendered using the DOT language.

G cluster_moa Proposed Mechanism of Action of Zonisamide cluster_channels Ion Channels cluster_neurotransmission Neurotransmission Zonisamide Zonisamide Na_channel Voltage-gated Na+ channels Zonisamide->Na_channel Blocks Ca_channel T-type Ca2+ channels Zonisamide->Ca_channel Blocks GABA_release ↑ GABA Release Zonisamide->GABA_release Modulates Glutamate_release ↓ Glutamate Release Zonisamide->Glutamate_release Modulates Seizure_Suppression Seizure Suppression Na_channel->Seizure_Suppression Leads to Ca_channel->Seizure_Suppression Leads to GABA_release->Seizure_Suppression Leads to Glutamate_release->Seizure_Suppression Leads to

Caption: Proposed multi-modal mechanism of action of Zonisamide.

G cluster_workflow Generalized Clinical Trial Workflow for an Adjunctive AED Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Phase (4-8 weeks) Seizure Diary Screening->Baseline Randomization Randomization Baseline->Randomization Titration Titration Phase (4-8 weeks) Dose Escalation Randomization->Titration Drug or Placebo Maintenance Maintenance Phase (12-18 weeks) Stable Dose Titration->Maintenance FollowUp Follow-up / Washout Period Maintenance->FollowUp

Caption: Typical workflow for an adjunctive therapy clinical trial in epilepsy.

Comparative Safety Profile of Vanyldisulfamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available data on the safety, efficacy, and mechanism of action of Vanyldisulfamide (CAS 119-85-7) is limited. This guide provides a template for a comparative safety study. Researchers and drug development professionals are advised to populate the tables and diagrams with their own internal or proprietary experimental data.

Introduction

This compound is a chemical compound with the molecular formula C20H22N4O6S2. Its biological activity and potential therapeutic applications are not yet extensively documented in peer-reviewed literature. This guide outlines a framework for the comparative analysis of this compound's safety profile against relevant alternatives, a critical step in the preclinical and clinical development of any new therapeutic agent. The following sections provide structured templates for data presentation, detailed experimental protocols, and visualizations to facilitate a comprehensive and objective comparison.

Comparative Safety and Toxicity Data

A thorough evaluation of a drug candidate's safety profile involves a series of in vitro and in vivo studies. The following tables are designed to summarize key quantitative data from these assays, allowing for a direct comparison between this compound and its alternatives.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeIC50 (µM)Test Duration (hours)
This compound[e.g., HepG2][e.g., MTT][Insert Data][Insert Data]
Alternative 1[e.g., HepG2][e.g., MTT][Insert Data][Insert Data]
Alternative 2[e.g., HepG2][e.g., MTT][Insert Data][Insert Data]

Table 2: Acute In Vivo Toxicity Data

CompoundSpecies/StrainRoute of AdministrationLD50 (mg/kg)Key Clinical Signs
This compound[e.g., Sprague-Dawley Rat][e.g., Oral][Insert Data][Insert Data]
Alternative 1[e.g., Sprague-Dawley Rat][e.g., Oral][Insert Data][Insert Data]
Alternative 2[e.g., Sprague-Dawley Rat][e.g., Oral][Insert Data][Insert Data]

Table 3: Repeated-Dose Toxicity Study - Key Findings

CompoundSpeciesDosing RegimenNOAEL (mg/kg/day)Target Organs of Toxicity
This compound[e.g., Beagle Dog][e.g., 28-day oral][Insert Data][Insert Data]
Alternative 1[e.g., Beagle Dog][e.g., 28-day oral][Insert Data][Insert Data]
Alternative 2[e.g., Beagle Dog][e.g., 28-day oral][Insert Data][Insert Data]

Table 4: Genotoxicity Assay Results

CompoundAmes Test (Salmonella typhimurium)Chromosomal Aberration (in vitro)Micronucleus Test (in vivo)
This compound[e.g., Negative][e.g., Positive with S9][e.g., Negative]
Alternative 1[e.g., Negative][e.g., Negative][e.g., Negative]
Alternative 2[e.g., Positive][e.g., Positive][e.g., Positive]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validation of experimental findings. The following are example protocols for key safety assessment experiments.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate [e.g., HepG2] cells in a 96-well plate at a density of [e.g., 1 x 10^4] cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for [e.g., 48] hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

3.2. Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Acclimatization: Acclimate [e.g., female Sprague-Dawley rats] (8-12 weeks old) to laboratory conditions for at least 7 days.

  • Dosing: Administer a single oral dose of this compound to one animal at a starting dose of [e.g., 2000 mg/kg].

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.

  • LD50 Calculation: Estimate the LD50 and its confidence interval using appropriate statistical software.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams that can be generated using the DOT language within a Graphviz environment.

4.1. Hypothetical Signaling Pathway of this compound

This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling cascade initiated by this compound binding.

4.2. Experimental Workflow for In Vivo Toxicity Study

start Animal Acclimatization dosing Compound Administration (this compound vs. Alternatives) start->dosing observation Clinical Observation (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy histopathology Histopathological Examination necropsy->histopathology end Data Analysis & Reporting histopathology->end

Caption: Workflow for a comparative in vivo toxicity assessment.

4.3. Logical Relationship of Safety Assessment Stages

in_vitro In Vitro Safety Screening (Cytotoxicity, Genotoxicity) in_vivo_acute Acute In Vivo Toxicity in_vitro->in_vivo_acute Informs dose selection in_vivo_repeated Repeated-Dose In Vivo Toxicity in_vivo_acute->in_vivo_repeated Guides dose range safety_pharm Safety Pharmacology in_vivo_repeated->safety_pharm clinical_trials Clinical Trials (Phase I) safety_pharm->clinical_trials

Caption: Phased approach to preclinical safety evaluation.

Safety Operating Guide

Proper Disposal Procedures for Vanyldisulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Vanyldisulfamide" is not a universally recognized chemical compound according to standard chemical databases. However, it is available from some chemical suppliers under CAS Number 119-85-7.[1][] Due to the limited availability of a comprehensive and standardized Safety Data Sheet (SDS), this guide provides essential disposal procedures based on the chemical's constituent functional groups—vanilloid and disulfamide—and general best practices for disposing of novel or uncharacterized research chemicals in a laboratory setting.

The procedures outlined below are designed for researchers, scientists, and drug development professionals. They emphasize adherence to safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Step 1: Hazard Characterization

Before any disposal actions are taken, a thorough hazard assessment is mandatory. This initial step is critical for ensuring that the waste is handled, segregated, and disposed of in a manner that mitigates all potential risks.

Hypothetical Hazard Profile:

  • Vanilloid Moiety: Compounds containing a vanillyl group, known as vanilloids, can act as irritants.[3][4] Notably, some vanilloids, like capsaicin, are known to bind to the TRPV1 receptor, which is responsible for the sensation of heat and pain.[3]

Based on this analysis, this compound should be treated as a potentially irritating and biologically active compound. Assume it is toxic and harmful to the environment until proven otherwise.

Step 2: Waste Segregation and Containerization

Proper segregation is fundamental to safe and compliant chemical waste disposal.[8] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[9]

Protocol for this compound Waste:

  • Designate a Waste Stream: this compound waste should be classified as Non-Halogenated Organic Solid Waste . If dissolved in a solvent for experimental purposes, it should be disposed of in the appropriate liquid waste stream (e.g., Non-Halogenated Organic Solvent Waste).

  • Select Appropriate Containers:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container, also clearly labeled. Ensure the container material is compatible with the solvent used.[10]

    • Sharps: Any sharps (needles, contaminated glassware) must be disposed of in a designated, puncture-resistant sharps container.[9]

  • Labeling: All waste containers must be accurately and clearly labeled. According to Environmental Protection Agency (EPA) guidelines, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[11][12]

Waste TypeContainer SpecificationPrimary Labeling Requirements
Solid this compound Sealable, HDPE or glass bottle"Hazardous Waste," "this compound," "Irritant," "Toxic"
This compound Solution Leak-proof, compatible solvent jug"Hazardous Waste," "this compound in [Solvent Name]," Hazard Pictograms
Contaminated Labware Puncture-resistant sharps bin"Hazardous Waste," "Sharps," "Biohazard" (if applicable)

A summary of container and labeling requirements for this compound waste.

Step 3: Storage and Accumulation

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[10][12]

Storage Guidelines:

  • Ensure all container lids are securely fastened to prevent spills or the release of vapors.

  • Store the waste container in a secondary containment tray to mitigate potential leaks.

  • Do not overfill containers; a general rule is to fill to no more than 90% capacity.[10]

  • Store away from incompatible materials, direct sunlight, and heat sources.

Step 4: Final Disposal Procedures

The final disposal of this compound must be handled by the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [9]

Disposal Workflow:

  • Request Pickup: Once the waste container is ready for disposal, follow your institution's specific procedures to request a waste pickup from the EHS office.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. This creates a "cradle-to-grave" record of the waste, as mandated by the Resource Conservation and Recovery Act (RCRA).[14]

  • Hand-off: Transfer the waste to authorized EHS personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method for this type of chemical waste is incineration.[15]

Visualizing the Disposal Process

To further clarify the procedural flow and logical relationships in the disposal of this compound, the following diagrams are provided.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Disposal A Generation of This compound Waste B Hazard Assessment (Irritant, Bioactive, Toxic) A->B C Segregate Waste (Non-Halogenated Organic) B->C D Select & Label Compatible Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Complete Waste Disposal Form E->F Container Full G Request EHS Waste Pickup F->G H Transfer to EHS Personnel G->H I Transport to Licensed Disposal Facility H->I J Final Disposal (Incineration) I->J

A workflow diagram illustrating the step-by-step process for this compound waste disposal.

G A Regulatory Bodies (EPA, RCRA) B Institutional Policy (University/Company EHS) A->B Mandates C Laboratory Specific SOPs (Chemical Hygiene Plan) B->C Implements D Principal Investigator (PI) & Lab Manager C->D Governs E Researcher / Scientist (Waste Generator) D->E Supervises & Trains E->D Adheres to

A diagram showing the hierarchy of responsibility and governing regulations for chemical disposal.

References

Essential Safety Protocols for Handling Novel Chemical Compounds Such as Vanyldisulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Given that "Vanyldisulfamide" does not correspond to a chemical with publicly available safety data, it should be treated as a substance with unknown potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle such novel compounds, ensuring a high standard of laboratory safety and operational integrity. The following procedures are based on established principles for managing new chemical entities where a full toxicological and hazard profile is not yet available.

Guiding Principle: Assume Hazard and Implement a Conservative Approach

In the absence of specific data, a conservative approach to safety is paramount. Treat the novel compound as potentially toxic, irritant, and sensitizing. The level of personal protective equipment (PPE) and handling precautions should be based on a thorough risk assessment of the planned procedures.

Personal Protective Equipment (PPE) Recommendations

The selection of PPE is critical and must be tailored to the specific tasks being performed. The following table summarizes the recommended PPE for various laboratory operations involving a novel compound like this compound.

Activity Required PPE Rationale
Weighing and preparing solutions of solid compound - Full-face respirator or a half-mask respirator with P100 (or FFP3) filters and safety glasses- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat with long sleeves and tight cuffs- Long pants and closed-toe shoesTo prevent inhalation of fine particles and to protect the eyes and skin from contact.
Handling solutions of the compound - Safety glasses with side shields or chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat- Long pants and closed-toe shoesTo protect against splashes of the solution.
Performing reactions and purifications - Chemical splash goggles and a face shield- Chemically resistant gloves (e.g., butyl rubber, Viton) appropriate for the solvents being used- Chemical-resistant apron over a laboratory coat- Long pants and closed-toe shoesTo provide a higher level of protection against splashes and spills during more complex procedures.
Cleaning up spills - The level of PPE will depend on the size and nature of the spill. For a small spill, the PPE listed for "Handling solutions" may be sufficient. For a larger spill, a higher level of protection, including respiratory protection, may be necessary.To ensure the safety of personnel during cleanup operations.

Note: Always inspect PPE for damage before use and ensure it fits correctly.[1]

Experimental Workflow for Handling Novel Compounds

The following diagram outlines a logical workflow for safely managing a new chemical entity within a laboratory setting. This process emphasizes a cycle of risk assessment, implementation of control measures, and review.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase cluster_3 Emergency Preparedness A Acquire Novel Compound (e.g., this compound) B Conduct Literature and Database Search (MSDS, toxicity data) A->B C If Data is Unavailable, Assume High Hazard B->C D Perform Hazard Assessment (Quantity, physical form, procedure) C->D E Develop Standard Operating Procedure (SOP) (Handling, storage, waste) D->E F Select and Don Appropriate PPE E->F N Review Emergency Procedures (Spill, exposure) E->N G Work in a Controlled Environment (Fume hood, glove box) F->G H Execute Experiment Following SOP G->H I Monitor for any Adverse Events H->I J Decontaminate Work Area I->J K Segregate and Label Waste J->K L Dispose of Waste According to SOP K->L M Update SOP with new findings L->M

Figure 1. Workflow for handling novel chemical compounds.

Emergency and Disposal Plans

Emergency Procedures:

In the event of an emergency, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[2]

Disposal Plan:

All waste generated from the handling of this compound, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[5] Never dispose of this material down the drain or in the regular trash.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.